Hydrocortisone-d4
Description
Structure
2D Structure
Properties
IUPAC Name |
(8S,10R,11S,13S)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16-,18?,19-,20-,21?/m0/s1/i10D2,16D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-LTVXCZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1(C([C@]2(C(CCC2(C(=O)CO)O)[C@H]3C1([C@]4(CCC(=O)C=C4CC3)C)[2H])C)([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675777 | |
| Record name | (9xi,11beta,14xi,17xi)-11,17,21-Trihydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73565-87-4 | |
| Record name | (9xi,11beta,14xi,17xi)-11,17,21-Trihydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73565-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Hydrocortisone-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hydrocortisone-d4, a deuterated analog of hydrocortisone, and its principal applications in research. This document details its chemical and physical properties, its critical role as an internal standard in quantitative analysis, and provides insights into relevant experimental protocols and metabolic pathways.
Core Concepts: Understanding this compound
This compound, also known as Cortisol-d4, is a synthetically produced version of the endogenous glucocorticoid hormone hydrocortisone (cortisol) where four hydrogen atoms have been replaced by deuterium atoms.[1][2] This isotopic labeling makes it an invaluable tool in research, particularly in analytical chemistry.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₆D₄O₅ | [3] |
| Molecular Weight | 366.5 g/mol | [2] |
| CAS Number | 73565-87-4 | [3] |
| Synonyms | Cortisol-d4, Cortisol-9,11,12,12-d4, Hydrocortisone-9α,11α,12α,12β-D4 | [2] |
| Appearance | White Solid | |
| Melting Point | 211-214 °C | |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 2 mg/ml | [3] |
| Storage Temperature | -20°C | [3] |
Primary Use in Research: The Internal Standard of Choice
The primary application of this compound in a research setting is as an internal standard for the accurate quantification of hydrocortisone (cortisol) in biological matrices such as plasma, serum, urine, and saliva.[3] Its utility is most prominent in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
The key advantages of using this compound as an internal standard are:
-
Similar Chemical and Physical Properties: It behaves almost identically to the unlabeled hydrocortisone during sample preparation (e.g., extraction, derivatization) and chromatographic separation.
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a higher molecular weight, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.
-
Correction for Variability: It effectively compensates for variations in sample recovery during extraction and for fluctuations in instrument response (ion suppression or enhancement), leading to more accurate and precise quantification.
Application in Pharmacokinetic Studies
This compound is instrumental in pharmacokinetic (PK) studies of hydrocortisone.[4][5] By adding a known amount of this compound to biological samples, researchers can accurately measure the concentration of administered hydrocortisone over time, allowing for the determination of key PK parameters.
Pharmacokinetic Parameters of Hydrocortisone (Determined using Deuterated Internal Standards)
| Parameter | Value | Condition | Reference |
| Half-life (t½) | 1.7 hr | Intravenous administration | [4] |
| Total Body Clearance | 18 L/hr | Intravenous administration | [4] |
| Volume of Distribution | 34 L | Intravenous administration | [4] |
| Oral Bioavailability | 96% | [4] | |
| Maximum Concentration (Cmax) | 300 ng/mL | After 1 hour of oral administration | [4] |
Note: These parameters are for hydrocortisone, quantified using a deuterated internal standard like this compound.
Experimental Protocols and Methodologies
The following sections outline a typical workflow for the quantification of hydrocortisone in biological samples using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting and concentrating hydrocortisone from biological fluids is solid-phase extraction.
Protocol for SPE of Cortisol from Urine:
-
Sample Pre-treatment: To a 1 mL urine sample, add a known concentration of this compound internal standard solution.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a solution of 10% acetone in water to remove interfering substances.
-
Elution: Elute the retained hydrocortisone and this compound with a suitable organic solvent, such as acetonitrile or ethyl acetate.[6][7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and specific quantification of hydrocortisone.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Hydrocortisone | 363.2 | 121.2 | [8] |
| This compound | 367.2 | 121.2 | [8] |
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the analytical workflow and the metabolic context of hydrocortisone.
Conclusion
This compound is an indispensable tool for researchers in various scientific disciplines, including clinical chemistry, pharmacology, and endocrinology. Its role as an internal standard ensures the accuracy and reliability of hydrocortisone quantification, which is crucial for the diagnosis and monitoring of various endocrine disorders, as well as for the development of new therapeutic agents. The methodologies and pathways described in this guide provide a foundational understanding for the effective utilization of this compound in a research setting.
References
- 1. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a urinary free cortisol assay using solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Hydrocortisone-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Hydrocortisone-d4, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of hydrocortisone (cortisol). Designed for researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, provides detailed experimental protocols for its application in mass spectrometry, and illustrates the key signaling pathway in which hydrocortisone is involved.
Core Physicochemical Data
This compound serves as an ideal internal standard for mass spectrometry-based quantification of endogenous hydrocortisone. Its key properties are summarized below.
| Property | Value | Citations |
| CAS Number | 73565-87-4 | [1][2][3] |
| Molecular Formula | C₂₁H₂₆D₄O₅ | [1][2][3] |
| Molecular Weight | 366.48 g/mol | [1][2][4] |
| Synonyms | Cortisol-d4, Cortisol-9,11,12,12-d4 | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥98% (CP), ≥98 atom % D | [4] |
| Storage Temperature | -20°C | [4] |
Application in Quantitative Analysis: Experimental Protocol
This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the precise measurement of hydrocortisone in biological matrices such as serum, plasma, and urine.[5][6] The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.[7]
Detailed Methodology: Quantification of Cortisol in Human Serum by LC-MS/MS
This protocol outlines a typical workflow for the quantification of cortisol in human serum using this compound as an internal standard.
1. Materials and Reagents:
-
Hydrocortisone standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Ethyl acetate
-
Human serum samples, quality control (QC) samples, and calibration standards
-
Polypropylene tubes
2. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 100 µL of serum sample, calibrator, or QC into a polypropylene tube.
- Add a specific amount of this compound solution (e.g., 10 µL of a 20 µg/mL solution in methanol) to each tube, except for blank samples.[8]
- Vortex mix for 10 seconds.
- Add 2 mL of ethyl acetate for extraction.[9]
- Vortex mix vigorously for 5 minutes.
- Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-60°C.
- Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., 83% mobile phase A, 17% mobile phase B).[10]
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is commonly used.[11]
- Mobile Phase A: Water with 0.1% formic acid.[6]
- Mobile Phase B: Methanol with 0.1% formic acid.[6]
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[12]
- Gradient: A gradient elution is employed to separate cortisol from other endogenous components.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[6]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Cortisol: m/z 363.2 → 121.0[13]
- This compound (Cortisol-d4): m/z 367.2 → 121.0[13]
4. Data Analysis:
- The concentration of cortisol in the samples is determined by calculating the peak area ratio of the analyte (cortisol) to the internal standard (this compound).
- A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
- The concentration of cortisol in the unknown samples is then interpolated from this calibration curve.
Visualizing Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for cortisol quantification using this compound.
Cortisol Signaling Pathway
Hydrocortisone (cortisol) is a glucocorticoid hormone that plays a critical role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[14] Its effects are primarily mediated through the glucocorticoid receptor (GR).
The release of cortisol is regulated by the hypothalamic-pituitary-adrenal (HPA) axis.[14][15] Stress signals stimulate the hypothalamus to release corticotropin-releasing hormone (CRH), which in turn prompts the anterior pituitary to secrete adrenocorticotropic hormone (ACTH).[15] ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol. Cortisol exerts negative feedback on both the hypothalamus and the pituitary to suppress CRH and ACTH production, thus maintaining homeostasis.[14]
Once in the bloodstream, cortisol, being lipid-soluble, can diffuse across the cell membrane.[14] In the cytoplasm, it binds to the glucocorticoid receptor, which is typically held in an inactive state by chaperone proteins like Hsp90.[3][14] Upon binding, the chaperone proteins dissociate, and the activated cortisol-receptor complex translocates to the nucleus.[3][14] In the nucleus, this complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), modulating the transcription of target genes.[3] This genomic action leads to changes in protein synthesis that mediate the diverse physiological effects of cortisol, such as increasing gluconeogenesis in the liver and promoting protein breakdown in muscle.[3][14]
References
- 1. Cortisol Signaling → Area [lifestyle.sustainability-directory.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Determination of cortisol in human plasma by capillary gas chromatography-mass spectrometry using [2H5] cortisol as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. synnovis.co.uk [synnovis.co.uk]
- 7. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
The Definitive Guide to Hydrocortisone-d4: An Essential Tool in Glucocorticoid Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Hydrocortisone-d4, a deuterated analogue of the endogenous glucocorticoid hormone, cortisol. This document provides a thorough examination of its synonyms, chemical properties, and, most critically, its application as an internal standard in quantitative analytical methodologies. Detailed experimental protocols and an exploration of the glucocorticoid signaling pathway are presented to support its use in research and drug development.
Core Concepts: Understanding this compound
This compound is a synthetic, stable isotope-labeled version of hydrocortisone (cortisol) where four hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule heavier than its natural counterpart, a property that is fundamental to its primary application.
Synonyms and Nomenclature
For clarity in research and communication, it is essential to recognize the various synonyms for this compound. The nomenclature often specifies the positions of the deuterium atoms.
-
(11β)-11,17,21-trihydroxy-pregn-4-ene-3,20-dione-9,11,12,12-d4[3]
-
11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4[6]
-
17-Hydroxycorticosterone-9,11,12,12-d4[6]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 73565-87-4 | [1][3][4][8] |
| Molecular Formula | C₂₁H₂₆D₄O₅ | [3][4] |
| Molecular Weight | 366.48 g/mol | [4][9] |
| Appearance | White solid | [2] |
| Melting Point | 211-214°C | [8] |
| Storage Temperature | -20°C | [3][8] |
| Stability | ≥ 4 years (when stored correctly) | [3] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |
Applications in Research and Drug Development
The primary utility of this compound lies in its role as an internal standard for the precise quantification of endogenous hydrocortisone (cortisol) in biological matrices.[3][10] This is a cornerstone of many research and clinical applications, particularly in endocrinology, neuroscience, and pharmacology.
-
Pharmacokinetic Studies: The use of deuterated standards is crucial for accurately determining the pharmacokinetic profiles of new drug candidates that may interact with or be metabolized by the same pathways as cortisol.[1]
-
Metabolic Profiling: It is used in studies investigating the metabolism of hydrocortisone and the activity of enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSD).[11][12][13]
-
Clinical Diagnostics: this compound is essential for the accurate diagnosis and monitoring of conditions related to cortisol dysregulation, such as Cushing's syndrome, Addison's disease, and congenital adrenal hyperplasia, using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
-
Tracer in Metabolic Studies: It can be used as a tracer to study the in vivo kinetics and metabolism of cortisol.[1][12][14]
Experimental Protocols: Quantification of Cortisol using this compound
The following sections provide a detailed overview of a typical experimental workflow for the quantification of cortisol in biological samples using this compound as an internal standard with LC-MS/MS.
General Experimental Workflow
The general workflow for cortisol quantification involves sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of this compound at the beginning of the sample preparation process is critical to correct for analyte loss during extraction and for variations in instrument response.
Sample Preparation Methodologies
The choice of sample preparation technique depends on the biological matrix and the required sensitivity.
3.2.1. Solid-Phase Extraction (SPE) for Urine Samples
This method is effective for cleaning up complex matrices like urine.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of a 20 µg/mL solution of this compound in methanol (final concentration 20 ng/mL).[15]
-
Column Conditioning: Precondition an Oasis® HLB SPE cartridge (3 mL, 60 mg) with 3 mL of methanol followed by 3 mL of water.[15]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.[15]
-
Washing: Wash the cartridge sequentially with 3 mL of water, 3 mL of 20% acetone in water, and 1 mL of hexane.[15]
-
Elution: Dry the column by suction for 2 minutes, then elute the analytes with 2 mL of methanol.[15]
-
Final Steps: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of a 1:1 methanol/water solution containing 0.1% formic acid for LC-MS/MS analysis.[15]
3.2.2. Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples
LLE is a common technique for extracting steroids from serum or plasma.
-
Sample Pre-treatment: To 200 µL of serum or plasma, add 20 µL of the this compound internal standard solution.[16]
-
Extraction: Add 2 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge to separate the layers.[16]
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Final Steps: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize typical parameters for the analysis of cortisol and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value | Reference(s) |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | [17] |
| Mobile Phase A | Water with 0.1% formic acid | [16][17] |
| Mobile Phase B | Methanol with 0.1% formic acid | [16][17] |
| Flow Rate | 0.4 mL/min | [17] |
| Column Temperature | 40°C | [17] |
| Injection Volume | 10 µL | [15] |
| Gradient | 0-2 min, 35% B; 2-2.7 min, 95% B; 2.7-3.2 min, 35% B | [17] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value | Reference(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [16] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [17] |
| MRM Transition (Cortisol) | Q1: 363.2 m/z, Q3: 121.0 m/z | [18] |
| MRM Transition (this compound) | Q1: 367.2 m/z, Q3: 121.0 m/z (example, may vary) | [15] |
| Dwell Time | 100 ms | |
| Collision Energy | Optimized for specific instrument and transition | [18] |
Glucocorticoid Signaling Pathway
Hydrocortisone exerts its wide-ranging physiological effects by binding to the glucocorticoid receptor (GR). Understanding this signaling pathway is crucial for interpreting data from studies using this compound. The pathway can be broadly divided into genomic and non-genomic mechanisms.[4][5]
Classical Genomic Signaling Pathway
The genomic pathway involves the regulation of gene expression and is responsible for the majority of glucocorticoid effects.
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cortisol - Wikipedia [en.wikipedia.org]
- 10. dpxtechnologies.com [dpxtechnologies.com]
- 11. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cortisol Release From Adipose Tissue by 11β-Hydroxysteroid Dehydrogenase Type 1 in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recycling Between Cortisol and Cortisone in Human Splanchnic, Subcutaneous Adipose, and Skeletal Muscle Tissues In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synnovis.co.uk [synnovis.co.uk]
The Unseen Anchor: A Technical Guide to Hydrocortisone-d4 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within drug development and clinical research, the precise and accurate quantification of endogenous compounds and pharmaceutical agents is paramount. This in-depth technical guide elucidates the mechanism of action of Hydrocortisone-d4, a deuterated stable isotope-labeled internal standard, and its critical role in achieving reliable quantitative results, primarily through liquid chromatography-mass spectrometry (LC-MS).
The Core Principle: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is a cornerstone of a powerful analytical technique known as isotope dilution mass spectrometry (IDMS).[1] The fundamental principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to a sample at the very beginning of the analytical workflow.[2] This "spiking" establishes a fixed ratio of the naturally occurring analyte (endogenous hydrocortisone) to its heavier isotopic counterpart.
This compound is chemically and physically almost identical to hydrocortisone.[3] The only significant difference is its mass, being four Daltons heavier due to the replacement of four hydrogen atoms with deuterium. This near-identical chemical behavior is the key to its function. Throughout the entire analytical process—from extraction and potential degradation to ionization in the mass spectrometer—both the analyte and the internal standard are affected in the same manner.[1] By monitoring the ratio of the analyte to the internal standard, any variations or losses encountered during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification.[2]
Mechanism of Action: Correcting for Analytical Variability
The primary mechanism of action of this compound as an internal standard is to correct for various sources of error inherent in the analytical process. These can be broadly categorized as:
-
Sample Preparation Variability: Losses can occur at multiple stages of sample preparation, including liquid-liquid extraction, solid-phase extraction (SPE), evaporation, and reconstitution.[1] Since this compound behaves identically to hydrocortisone, any loss of the analyte will be accompanied by a proportional loss of the internal standard, thus preserving the ratio between them.
-
Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex matrices containing numerous endogenous compounds. These compounds can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This can significantly impact the accuracy of quantification. Because this compound co-elutes with hydrocortisone and has the same ionization characteristics, it experiences the same matrix effects. Therefore, the ratio of the analyte to the internal standard remains constant, effectively canceling out the influence of the matrix.
-
Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and detector response, can introduce variability into the results.[4] By using the ratio of the analyte signal to the internal standard signal, these variations are normalized.
The following diagram illustrates the logical workflow of using an internal standard to correct for analytical variability.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Quantitative Data and Properties
The utility of this compound as an internal standard is defined by its specific physicochemical properties, which are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₆D₄O₅ | [5] |
| Molecular Weight | 366.49 g/mol | N/A |
| Mass Shift | M+4 | |
| Isotopic Purity | ≥98 atom % D | |
| Hydrocortisone (Analyte) m/z Transition | 363.2 → 121.2 | [6] |
| This compound (IS) m/z Transition | 367.2 → 121.2 | [6] |
| Retention Time (Cortisol) | 8.02 min | [7] |
| Retention Time (Cortisol-d4) | 8.00 min | [7] |
Detailed Experimental Protocol: Quantification of Urinary Free Cortisol
This section provides a representative experimental protocol for the quantification of free cortisol in human urine using this compound as an internal standard, adapted from established LC-MS/MS methods.[7]
4.1. Materials and Reagents
-
Hydrocortisone (certified reference material)
-
This compound (certified reference material)[8]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18.2 MΩ·cm)
-
Steroid-free urine (for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
4.2. Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of hydrocortisone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of hydrocortisone by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1 to 120 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 20 µg/mL.[7]
-
Sample Preparation:
-
To 1 mL of urine sample, standard, or quality control, add 10 µL of the this compound internal standard working solution (final concentration of 200 ng/mL).[7]
-
Vortex mix for 30 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 10 mM ammonium formate).[6]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
4.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the quantification of urinary free cortisol.
Conclusion
This compound is an indispensable tool in modern bioanalysis, providing a robust and reliable means of achieving accurate and precise quantification of hydrocortisone in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution, effectively compensates for a wide range of analytical variabilities. By understanding the core principles and adhering to detailed and validated experimental protocols, researchers, scientists, and drug development professionals can ensure the integrity and quality of their quantitative data, which is critical for informed decision-making in both research and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. google.com [google.com]
- 5. 6beta-Hydroxy Cortisol-d4 | LGC Standards [lgcstandards.com]
- 6. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 氢化可的松-D4标准液 CRM 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
Hydrocortisone-d4: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the commercial availability, and analytical application of Hydrocortisone-d4, a critical internal standard for the accurate quantification of hydrocortisone (cortisol).
This technical guide provides essential information for researchers, scientists, and drug development professionals on the commercial suppliers, availability, and key applications of this compound. It includes a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, along with visual representations of relevant biological pathways and a typical experimental workflow.
Introduction to this compound
This compound (Cortisol-d4) is a deuterated form of hydrocortisone, the synthetic equivalent of the endogenous glucocorticoid cortisol. The incorporation of four deuterium atoms into the molecule results in a mass shift of +4 atomic mass units compared to the unlabeled compound. This stable isotope-labeled version of hydrocortisone is an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in complex biological matrices such as plasma, serum, urine, and saliva.[1][2][3][4] Its use is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of cortisol measurements.
Hydrocortisone plays a vital role in numerous physiological processes, including metabolism, immune response, and stress regulation, primarily through its interaction with the glucocorticoid receptor (GR) and as a key component of the Hypothalamic-Pituitary-Adrenal (HPA) axis.[5][6][7][8][9][10] Accurate quantification of cortisol is therefore essential in a wide range of research areas, from endocrinology and neuroscience to clinical diagnostics and drug development.
Commercial Suppliers and Availability
A number of reputable chemical suppliers offer this compound for research purposes. The table below summarizes the available products, including their catalog numbers, purity specifications, and available pack sizes. Pricing information is subject to change and should be confirmed on the respective supplier's website.
| Supplier | Catalog Number | Purity | Available Pack Sizes |
| Cayman Chemical | 26500 | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg, 5 mg |
| Sigma-Aldrich (Merck) | 705594 | ≥98 atom % D, ≥98% (CP) | 5 mg, 10 mg |
| C-113 (in Methanol) | Certified Reference Material | 1 mL (100 µg/mL) | |
| MedChemExpress | HY-N0583S2 | 98.40% | 500 µg, 1 mg |
| ESS (Expert Synthesis Solutions) | ESS0407 | 97.9% by HPLC; >98% atom D | 10 mg, 25 mg, 50 mg, 100 mg |
| Simson Pharma Limited | H060013 | Not specified | Inquire for pack sizes |
| Clearsynth | CS-O-02905 | >98% | 500 g (bulk inquiries) |
Experimental Protocol: Quantification of Cortisol in Human Plasma by LC-MS/MS
This section provides a detailed methodology for the quantification of cortisol in human plasma using this compound as an internal standard. This protocol is a composite based on established methods and should be optimized for specific instrumentation and laboratory conditions.[1][11][12][13]
Materials and Reagents
-
Hydrocortisone (Cortisol) analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of hydrocortisone and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking appropriate amounts of the hydrocortisone stock solution into a surrogate matrix (e.g., charcoal-stripped serum or a synthetic matrix).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Plasma Sample Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrocortisone: Precursor ion (m/z) 363.2 -> Product ion (m/z) 121.1
-
This compound: Precursor ion (m/z) 367.2 -> Product ion (m/z) 121.1
-
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
Data Analysis
-
Integrate the peak areas for both hydrocortisone and this compound.
-
Calculate the peak area ratio of hydrocortisone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of hydrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the use of this compound in research.
Caption: Hypothalamic-Pituitary-Adrenal (HPA) Axis.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Experimental Workflow for LC-MS/MS Analysis.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of cortisol in various biological matrices. Its commercial availability from multiple suppliers provides researchers with options to suit their specific needs in terms of purity and quantity. The detailed experimental protocol and workflow diagrams presented in this guide offer a solid foundation for the implementation of robust analytical methods. A thorough understanding of the underlying biological pathways, such as the HPA axis and glucocorticoid receptor signaling, is essential for the meaningful interpretation of the quantitative data obtained using this critical internal standard.
References
- 1. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of the hypothalamic-pituitary-adrenal axis in neuroendocrine responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. File:HPA axis.jpg - Embryology [embryology.med.unsw.edu.au]
- 11. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pillar of Precision: A Technical Guide to Hydrocortisone-d4 Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal long-term storage conditions for Hydrocortisone-d4. Ensuring the integrity of this deuterated internal standard is paramount for accurate and reproducible results in preclinical and clinical research. This document outlines recommended storage protocols, summarizes available stability data, details relevant experimental methodologies, and illustrates the key signaling pathway influenced by hydrocortisone.
Recommended Long-Term Storage Conditions
The stability of this compound is contingent on appropriate storage, both in its solid form and in solution. Adherence to these conditions is critical to minimize degradation and preserve isotopic purity.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical[1] |
| -20°C | 3 years | MedChemExpress[2] | |
| Refrigerator | Not specified | Cleanchem Laboratories[3] | |
| In Solvent | -80°C | 6 months | MedChemExpress[2] |
| -20°C | 1 month | MedChemExpress[2] |
Note: The stability of this compound in solvent is significantly shorter than in its solid form. It is advisable to prepare solutions fresh whenever possible.
Stability Profile and Degradation
Hydrocortisone, and by extension its deuterated analogue, is susceptible to degradation under certain conditions. The primary degradation pathways involve oxidation and reactions of the dihydroxyacetone side chain.[4] Forced degradation studies on hydrocortisone have identified several degradation products under acidic, basic, and oxidative stress.[5][6] While specific kinetic data for this compound degradation is not extensively published, the deuteration at the 9, 11, and 12 positions is not expected to significantly alter the primary degradation pathways of the parent molecule.[7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down reactions where C-H bond cleavage is the rate-limiting step.[7]
Table 2: Summary of Hydrocortisone Stability Under Stress Conditions
| Stress Condition | Observation | Primary Degradation Products | Reference |
| Acidic (HCl) | Degradation observed. | E/Z isomers from tautomerization/dehydration. | [5][6] |
| Basic (NaOH) | Unstable, particularly in highly basic solutions. | 21-aldehyde and other derivatives. | [4][8] |
| Oxidative (H₂O₂) | Significant degradation. | 21-dehydrohydrocortisone and subsequent carboxylic acid derivatives. | [4][9] |
| Thermal | Prone to oxidation at elevated temperatures. | Not specified. | [5] |
| Photolytic | Protect from light recommended for solutions. | Not specified. | [10] |
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Stability Testing Workflow
The following diagram outlines a typical workflow for assessing the stability of a deuterated steroid compound.
Caption: Experimental workflow for this compound stability testing.
Stability-Indicating LC-MS/MS Method
A robust LC-MS/MS method is essential for separating this compound from its potential degradation products and accurately quantifying its concentration over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., QTRAP).[11]
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[12]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[13]
-
Injection Volume: 5-20 µL.[11]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential degradation products would need to be optimized. For Hydrocortisone, a common transition is m/z 363.2 -> 121.1. The transition for this compound would be m/z 367.2 -> 121.1 (or another suitable product ion).
Sample Preparation for Analysis:
-
Withdraw an aliquot of the stability sample at a predetermined time point.
-
Perform a protein precipitation or liquid-liquid extraction if the sample is in a biological matrix.[11]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Inject the sample into the LC-MS/MS system.
Data Analysis:
-
The concentration of this compound at each time point is determined by comparing its peak area to a calibration curve.
-
Stability is often defined as the retention of at least 90% of the initial concentration.[14]
Hydrocortisone Signaling Pathway
Hydrocortisone, a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). Understanding this pathway is crucial for researchers studying its physiological and pharmacological actions.
Caption: Simplified glucocorticoid receptor signaling pathway.
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a complex with chaperone proteins.[15] Upon binding with hydrocortisone, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[15][16] In the nucleus, it binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes.[16] This regulation of gene expression mediates the anti-inflammatory and metabolic effects of hydrocortisone.[15][17] Hydrocortisone can also activate other signaling pathways, such as the AKT/mTOR pathway.[18]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative degradation of hydrocortisone in presence of attapulgite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 13. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Solubility Profile of Hydrocortisone-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Hydrocortisone-d4 in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this deuterated steroid. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the fundamental signaling pathway of hydrocortisone.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro testing. The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterpart, Hydrocortisone, in several common organic solvents. The data for Hydrocortisone is provided as a close proxy due to the limited availability of specific data for the deuterated form. Isotopic labeling with deuterium is not expected to significantly alter the fundamental solubility characteristics in organic solvents.
Table 1: Solubility of this compound
| Organic Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethylformamide (DMF) | ≥ 30 | ≥ 81.86 |
| Dimethyl sulfoxide (DMSO) | ≥ 20 | ≥ 54.57 |
| Ethanol | ≥ 2 | ≥ 5.46 |
Data sourced from publicly available product information sheets. The "≥" symbol indicates that the saturation point was not reached at the specified concentration.
Table 2: Solubility of Hydrocortisone (Non-deuterated)
| Organic Solvent | Solubility (mg/mL) at 25°C |
| Dimethylformamide (DMF) | 30 |
| Dimethyl sulfoxide (DMSO) | 20[1] |
| Ethanol | 15.0[2] |
| Methanol | 6.2[2][3] |
| Acetone | 9.3[2] |
| Chloroform | 1.6[2] |
| Propylene Glycol | 12.7[2] |
| Ether | ~ 0.35[2] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4] This section provides a detailed protocol for this method, followed by common analytical techniques for quantification.
Shake-Flask Method for Equilibrium Solubility Determination
This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker.
-
Shake the vial at a constant temperature (e.g., 25°C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours.
-
After shaking, allow the vial to stand undisturbed to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantify the concentration of this compound in the filtered solution using an appropriate analytical method (see section 2.2).
Analytical Quantification Methods
The concentration of the dissolved this compound in the filtrate can be determined using various analytical techniques. The choice of method will depend on the available instrumentation and the required sensitivity.
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the accurate quantification of corticosteroids.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a suitable column (e.g., C18 reversed-phase).
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water. The exact composition may need to be optimized.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered sample solution from the shake-flask experiment.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
2.2.2. UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but may be less specific if other components in the sample absorb at the same wavelength.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution across a range of wavelengths. For hydrocortisone, the λmax is typically around 242 nm.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the λmax to create a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the filtered sample solution.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualization of Core Mechanisms and Workflows
Hydrocortisone Signaling Pathway
Hydrocortisone, a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Caption: Genomic signaling pathway of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for solubility determination.
References
The Sentinel of Accuracy: Hydrocortisone-d4 in Steroid Hormone Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the precise and sensitive world of steroid hormone analysis, accuracy is paramount. The quantification of endogenous and synthetic steroids is critical for diagnosing a spectrum of endocrine disorders, monitoring therapeutic interventions, and advancing drug development. At the core of achieving reliable and reproducible results lies the use of stable isotope-labeled internal standards, with Hydrocortisone-d4 (also known as Cortisol-d4) emerging as a cornerstone in mass spectrometry-based methods. This technical guide delves into the integral role of this compound, providing a comprehensive overview of its application, detailed experimental protocols, and quantitative performance data.
The Critical Role of Internal Standards: Why this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3]
This is where this compound plays its pivotal role. As a deuterated analog of hydrocortisone (cortisol), it is chemically identical to the analyte of interest but has a different mass due to the presence of four deuterium atoms.[4][5] This subtle but significant difference allows it to be distinguished by the mass spectrometer.
By adding a known amount of this compound to each sample at the beginning of the analytical process, it experiences the same procedural variations as the endogenous hydrocortisone. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric approach effectively normalizes for any experimental inconsistencies, ensuring highly accurate and precise measurements.[3] this compound is widely used as an internal standard for the quantification of hydrocortisone/cortisol by GC- or LC-MS.[4]
Quantitative Performance Data
The use of this compound as an internal standard contributes to the robust performance of analytical methods for steroid hormones. The following tables summarize key quantitative data from various studies, demonstrating the high sensitivity, precision, and accuracy achieved.
Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound
| Analyte(s) | Lower Limit of Quantification (LLOQ) | Recovery (%) | Precision (CV%) | Accuracy (%) | Matrix | Reference |
| Cortisol, Cortisone, and metabolites | 0.1 ng/mL (Cortisol & Cortisone) | >89 | <10 | 85-105 | Urine | [5] |
| Cortisol | 3.45 nmol/L | 60-84 | 4.5-10.1 | 95-108 | Serum | [1][6] |
| Cortisol | 1 ng/mL | 86.4-115.0 | - | -10.7 to 10.5 (bias) | Serum | [7] |
| 11-Dehydrocorticosterone & Corticosterone | 0.20 ng/mL (Corticosterone) | - | <15 | - | Murine Plasma | [8][9] |
| Cortisol, Cortisone, Dexamethasone | - | - | - | - | Serum/Plasma | [10] |
Table 2: Mass Spectrometry Parameters for Hydrocortisone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Hydrocortisone | 363.2 | 121.2 | - | [11] |
| This compound | 367.2 | 121.2 | - | [11] |
| Hydrocortisone | 363.25 | 327 / 309 / 121 | 21 / 24 / 36 | [5] |
| This compound | 367.27 | 331 / 273 / 121 | 24 / 24 / 36 | [5] |
| Hydrocortisone | 363.2 | 121.0 | 26 | [6] |
| This compound | - | - | - | [6] |
| Hydrocortisone | 363.11 | 121.00 | - | [12] |
| This compound | 367.19 | 121.24 | - | [12] |
Note: The product ion at m/z 121 is a common, characteristic fragment for cortisol and is often used for quantification. Quantitative ions are underlined in the reference where specified.
Experimental Protocols
The successful implementation of this compound as an internal standard relies on well-defined and validated experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, compiled from established research.
Protocol 1: Steroid Extraction from Urine
This protocol is adapted from a method for the simultaneous determination of free urinary steroids.[5]
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of this compound internal standard solution (20 µg/mL in methanol, final concentration 20 ng/mL).
-
-
Solid Phase Extraction (SPE):
-
Precondition an Oasis® HLB 3 mL, 60 mg SPE column sequentially with 3 mL of methanol and 3 mL of water.
-
Load the 1 mL urine sample onto the column.
-
Wash the column sequentially with 3 mL of water, 3 mL of acetone/water (20:80 v/v), and 1 mL of hexane.
-
Dry the column by applying suction for 2 minutes.
-
Elute the steroids with 2 mL of methanol.
-
-
Eluate Processing:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (1:1) containing 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Steroid Extraction from Serum/Plasma
This protocol outlines a common liquid-liquid extraction (LLE) method for serum or plasma samples.[1][7]
-
Sample Preparation:
-
To 85-100 µL of serum or plasma, add the this compound internal standard.
-
Add a protein precipitation agent, such as acetonitrile (e.g., 200 µL), and vortex for 30 seconds.[7]
-
-
Liquid-Liquid Extraction (LLE):
-
Eluate Processing:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizing the Workflow and Pathways
Diagrams are essential for understanding complex analytical workflows and biological pathways. The following visualizations were created using the Graphviz DOT language.
Caption: General experimental workflow for steroid analysis using this compound.
Caption: The interconversion of cortisol and cortisone by 11β-hydroxysteroid dehydrogenases.
Conclusion
This compound is an indispensable tool in modern steroid hormone analysis. Its use as an internal standard in LC-MS/MS methodologies provides the necessary correction for experimental variability, leading to highly accurate and reliable quantification of cortisol and other related steroids. The detailed protocols and performance data presented in this guide underscore the robustness and sensitivity of methods employing this compound. For researchers, scientists, and drug development professionals, a thorough understanding of its application is fundamental to generating high-quality data in the study of steroid-related physiology and pathology.
References
- 1. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synnovis.co.uk [synnovis.co.uk]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Cortisol in Human Serum using Hydrocortisone-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisol, a glucocorticoid hormone produced by the adrenal cortex, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1] Accurate measurement of cortisol levels in biological matrices is essential for the diagnosis and management of various endocrine disorders, such as Cushing's syndrome and Addison's disease.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for cortisol quantification due to its high sensitivity, specificity, and accuracy compared to traditional immunoassays.[2][4][5]
The use of a stable isotope-labeled internal standard is critical for reliable LC-MS/MS analysis, as it compensates for variations in sample preparation, chromatography, and ionization. Hydrocortisone-d4 (Cortisol-d4), a deuterated analog of cortisol, is an ideal internal standard for this purpose.[1][6] Its chemical and physical properties are nearly identical to cortisol, ensuring similar behavior during extraction and analysis, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for the quantification of cortisol in human serum using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
1. Materials and Reagents
-
Cortisol and this compound certified reference materials
-
HPLC-grade methanol, acetonitrile, water, and ethyl acetate[6][7]
-
Formic acid (≥98%)
-
Human serum (charcoal-stripped serum for calibration standards and QCs)[6]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)[8]
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve cortisol and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of cortisol by serial dilution of the stock solution with methanol/water (1:1 v/v).
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.[6]
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the cortisol working standard solutions into charcoal-stripped human serum to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.[6] Prepare QCs at low, medium, and high concentrations in a similar manner.[8]
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Pre-treatment: To 200 µL of serum sample, calibration standard, or QC, add 20 µL of the this compound internal standard working solution (1 µg/mL). Vortex for 10 seconds.
-
Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[8]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[8]
-
Elution: Elute the analytes with 1 mL of methanol.[8]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) and vortex.[8]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.[7]
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol or acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5]
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.3 | 90 | 10 |
| 1.0 | 0.3 | 10 | 90 |
| 2.5 | 0.3 | 10 | 90 |
| 2.6 | 0.3 | 90 | 10 |
| 4.0 | 0.3 | 90 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for Cortisol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.1 | 100 | 25 |
| This compound | 367.2 | 121.1 | 100 | 25 |
Data Presentation
The performance of the LC-MS/MS method for the quantification of cortisol was validated according to FDA guidelines.[8] The results for linearity, precision, and accuracy are summarized below.
Table 4: Linearity of Cortisol Calibration Curve
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 500 | y = 0.025x + 0.003 | > 0.999 |
Table 5: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV, n=6) | Inter-Assay Precision (%CV, n=18) | Accuracy (%) |
| Low | 5 | 4.8 | 6.5 | 102.3 |
| Medium | 50 | 3.2 | 4.9 | 98.7 |
| High | 400 | 2.5 | 3.8 | 101.5 |
Visualizations
Caption: Experimental workflow for cortisol quantification.
Caption: Role of the internal standard in LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. dpxtechnologies.com [dpxtechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cortisol in Human Plasma by LC-MS/MS using Hydrocortisone-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisol, a glucocorticoid hormone produced by the adrenal cortex, is essential for a wide range of physiological processes, including metabolism, immune response, and stress regulation. Accurate measurement of cortisol concentrations in human plasma is crucial for the diagnosis and management of various endocrine disorders, such as Cushing's syndrome and Addison's disease. While immunoassays have been traditionally used, they can suffer from cross-reactivity with other steroids, leading to inaccurate results.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and accuracy.[2][3]
This application note details a robust and validated LC-MS/MS method for the quantitative determination of cortisol in human plasma. The method utilizes a stable isotope-labeled internal standard, Hydrocortisone-d4 (Cortisol-d4), to ensure high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. The protocol is based on a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation.
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
Caption: Experimental workflow for cortisol quantification.
Materials and Methods
Reagents and Materials
-
Cortisol and this compound (Cortisol-d4) reference standards were purchased from Sigma-Aldrich.
-
LC-MS grade methanol, acetonitrile, and formic acid were used.[4]
-
Ultrapure water was obtained from a Milli-Q system.[2]
-
Human plasma was sourced from a certified vendor and stored at -80°C.
Standard and Sample Preparation
-
Stock Solutions: Primary stock solutions of cortisol and this compound were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C.[4]
-
Working Solutions: A series of cortisol working solutions were prepared by serial dilution of the stock solution with 50:50 methanol/water to create calibration standards. A this compound internal standard (IS) working solution was prepared at a suitable concentration (e.g., 1 µg/mL) in the same diluent.[4]
-
Calibration Standards and Quality Controls (QCs): Calibration standards were prepared by spiking blank human plasma with the cortisol working solutions to achieve a concentration range of 0.5 to 300 ng/mL.[1] Quality control samples were prepared independently at low, medium, and high concentrations (e.g., 20, 40, and 80 ng/mL).[5]
-
Sample Preparation Protocol:
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the this compound IS working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple-quadrupole mass spectrometer coupled with a UPLC system.
Table 1: LC-MS/MS Instrument Conditions
| Parameter | Setting |
|---|---|
| LC System | UPLC System (e.g., Waters ACQUITY, Agilent 1200) |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[4] |
| Gradient | Start at 40% B, increase to 80% B over 2 min, hold for 1 min, return to initial conditions. Total run time: ~3-4 minutes.[6] |
| MS System | Triple-Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Source Temperature | 550°C[7] |
| Ion Spray Voltage | 4500 V[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Cortisol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Cortisol | 363.3 | 121.2 | 150 | 22[4] |
| This compound (IS) | 367.2 | 121.2 | 150 | 22[6] |
Method Validation and Results
The method was validated according to the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[8][9][10]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5–300 ng/mL for cortisol in human plasma.[1] The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, was determined to be 0.5 ng/mL.[1]
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
|---|
| Cortisol | 0.5 - 300 | y = 0.025x + 0.003 | >0.997[1] |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at three concentration levels on three separate days. The results demonstrate that the method is both accurate and precise.
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 1.5 | < 6.0% | 95.4% - 102.5% | < 7.0% | 94% - 105% |
| Medium | 50 | < 5.5% | 96.1% - 101.8% | < 6.5% | 95% - 104% |
| High | 250 | < 5.3% | 97.2% - 100.5% | < 6.0% | 96% - 103% |
(Data adapted from representative LC-MS/MS validation studies)[3][4]
Recovery and Matrix Effect
The extraction recovery of cortisol from human plasma was determined to be consistent and high, averaging around 80-96%.[3][11] The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any minor variability in recovery and ion suppression or enhancement caused by the plasma matrix.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of cortisol in human plasma. The use of protein precipitation for sample cleanup and a stable isotope-labeled internal standard (this compound) ensures the method is accurate, precise, and reliable for high-throughput analysis. The method meets the stringent validation criteria set by regulatory agencies and is suitable for use in clinical research and drug development studies requiring precise measurement of plasma cortisol levels.
References
- 1. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. itspsolutions.com [itspsolutions.com]
Application Note and Protocol for the Analysis of Urinary Free Cortisol using Hydrocortisone-d4 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urinary free cortisol (UFC) is a crucial biomarker for assessing the function of the adrenal glands and is a primary screening test for Cushing's syndrome, a condition characterized by prolonged exposure to high levels of cortisol.[1][2] Unlike serum cortisol, which exhibits diurnal fluctuation, a 24-hour urine collection provides an integrated measure of cortisol production over a full day, offering a more reliable diagnostic window.[1] The analysis of UFC by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method due to its high specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity with cortisol metabolites.[3][4] The use of a stable isotope-labeled internal standard, such as Hydrocortisone-d4 (Cortisol-d4), is essential for accurate quantification, as it effectively compensates for variations in sample preparation and matrix effects.[4]
This document provides a detailed protocol for the extraction and quantification of urinary free cortisol using this compound as an internal standard, followed by analysis with LC-MS/MS.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the analysis of urinary free cortisol.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 120 ng/mL | [5] |
| 5 - 1000 µg/L | [6] | |
| 10 - 10,000 ng/dL | [3] | |
| Correlation Coefficient (r²) | >0.99 | [5][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [5] |
| 0.75 µg/L | [6] | |
| 6 nmol/L | [4] | |
| Limit of Detection (LOD) | 0.05 ng/mL | [5] |
| 0.28 µg/L | [6] | |
| Intra-assay Precision (%CV) | < 10% | [5] |
| < 9% | [6] | |
| 0.6 - 6.0% | [7] | |
| Inter-assay Precision (%CV) | < 10% | [5] |
| < 9% | [6] | |
| 3.4 - 6.2% | [7] | |
| Accuracy/Recovery | 85 - 105% | [5] |
| >91% | [6] | |
| 90.5 - 114% | [7] |
Table 2: Reference Ranges for Urinary Free Cortisol
| Age Group | Reference Range (µ g/24h ) | Reference |
| 3-8 years | 1.4 - 20 | [8] |
| 9-12 years | 2.6 - 37 | [8] |
| 13-17 years | 4 - 56 | [8] |
| ≥ 18 years (Female) | ≤ 45 | [9][10] |
| ≥ 18 years (Male) | ≤ 60 | [9][10] |
| All Adults | 3.5 - 45 | [8] |
| <120 nmol/24 hour | [11] |
Note: Reference ranges may vary between laboratories and methodologies.
Experimental Protocols
This section details the methodologies for sample collection, preparation, and analysis.
Sample Collection and Handling
-
Specimen Type: A 24-hour urine collection is the optimal specimen.[8][9]
-
Preservative: Boric acid (10 g) can be added to the collection container at the start of the collection.[8] Alternatively, samples can be collected without preservatives and refrigerated during the 24-hour period.[9]
-
Storage: The collected urine should be well-mixed, and the total 24-hour volume recorded. An aliquot (e.g., 5 mL) should be stored frozen at -20°C or colder until analysis.[5][12]
Materials and Reagents
-
Cortisol certified reference standard
-
This compound (Cortisol-d4) internal standard
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Ethyl acetate
-
Dichloromethane (less preferred due to hazards)[13]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Supported Liquid Extraction (SLE) plates
-
96-well collection plates
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
SPE is a common technique for extracting and concentrating cortisol from urine.
-
Thaw and Centrifuge: Thaw urine samples at room temperature. Centrifuge at approximately 10,000 rpm for 10 minutes to remove any sediment.[14]
-
Spike with Internal Standard: To 1 mL of urine, add a known amount of this compound internal standard solution (e.g., 10 µL of a 20 µg/mL solution).[5]
-
Condition SPE Cartridge: Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 3 mL of methanol followed by 3 mL of water.[5]
-
Load Sample: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge sequentially with 3 mL of water, followed by 3 mL of an acetone/water mixture (e.g., 20:80 v/v), and finally 1 mL of hexane to remove interfering substances.[5]
-
Dry: Dry the cartridge under vacuum for approximately 2 minutes.[5]
-
Elute: Elute the cortisol and internal standard with 2 mL of methanol into a clean collection tube.[5]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).[5]
Sample Preparation: Liquid-Liquid Extraction (LLE) Workflow
LLE is an alternative extraction method.
-
Thaw and Centrifuge: Prepare the urine sample as described in the SPE protocol.
-
Spike with Internal Standard: Add the this compound internal standard to the urine sample.
-
Extraction: Add an organic solvent such as ethyl acetate or dichloromethane.[1][3][6] For example, add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge to separate the layers.
-
Transfer: Transfer the upper organic layer to a new tube.
-
Evaporate and Reconstitute: Evaporate the solvent and reconstitute the sample as described in the SPE protocol.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[15]
-
Mobile Phase: A gradient elution is typically employed using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cortisol | 363.2 | 121.2 | [16] |
| This compound | 367.2 | 121.2 | [16] |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of cortisol and a constant concentration of the internal standard.
-
Quantification: Determine the peak area ratios of the analyte (cortisol) to the internal standard (this compound). Plot these ratios against the corresponding concentrations of the calibration standards to generate a calibration curve. The concentration of cortisol in the unknown samples is then calculated from this curve.
Visualizations
Caption: Experimental workflow for urinary free cortisol analysis.
Caption: Logic of internal standard use for quantification.
References
- 1. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uclahealth.org [uclahealth.org]
- 3. Clinical utility of an ultrasensitive urinary free cortisol assay by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary free cortisol assessment by liquid chromatography tandem mass spectrometry: a case study of ion suppression due to unacquainted administration of piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Cortisol, Urinary Free (HPLC) [healthcare.uiowa.edu]
- 10. ucsfhealth.org [ucsfhealth.org]
- 11. Urine Free Cortisol | North Bristol NHS Trust [nbt.nhs.uk]
- 12. waters.com [waters.com]
- 13. Development and clinical application of a novel urinary cortisol extraction agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Salivary Cortisol using LC-MS/MS with Hydrocortisone-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The measurement of salivary cortisol, a key biomarker for stress and adrenal function, offers a non-invasive and reliable alternative to serum cortisol analysis. Salivary cortisol levels correlate well with the biologically active, unbound fraction of cortisol in the blood.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for accurate and specific quantification of salivary cortisol, overcoming the cross-reactivity issues often associated with immunoassays.[1][2] The use of a stable isotope-labeled internal standard, such as Hydrocortisone-d4, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high precision and accuracy.[3][4][5] This document provides a detailed protocol for the collection of saliva samples and the subsequent quantification of cortisol using LC-MS/MS with this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of salivary cortisol is depicted below.
Caption: Experimental workflow for salivary cortisol measurement.
Principle of Internal Standardization
The use of a stable isotope-labeled internal standard is fundamental to achieving accurate quantification in mass spectrometry.
Caption: Principle of internal standardization for LC-MS/MS.
Experimental Protocols
1. Saliva Sample Collection
Proper sample collection is critical to avoid contamination and ensure the integrity of the results.
-
Patient Preparation:
-
Do not eat, drink, or smoke for at least 30-60 minutes before collection.[6][7]
-
Avoid activities that may cause gums to bleed, such as brushing or flossing teeth, for at least 1 hour prior to collection.[6][8]
-
Rinse the mouth with water 10 minutes before collecting the sample.[7]
-
Refrain from using steroid-containing creams, lotions, or inhalers for 24 hours before collection.[6][8]
-
-
Collection Procedure (using Salivette® device):
-
Remove the stopper from the Salivette® collection device.[7][9]
-
Place the cotton swab directly into the mouth (do not touch it with your hands).[7][9]
-
Gently chew or roll the swab in the mouth for 1-2 minutes until it is fully saturated with saliva.[7][8][9]
-
Place the saturated swab back into the suspended insert within the Salivette® tube.[7][8]
-
Label the tube with the subject's name, date, and time of collection.[6][8]
-
Storage:
-
If samples are to be returned to the lab within 24 hours, they can be kept at room temperature or refrigerated.[6]
-
For longer storage, freeze the samples at -20°C or below.
-
2. Materials and Reagents
-
Hydrocortisone (Cortisol) standard
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic acid or Ammonium formate
-
Methyl tert-butyl ether (MTBE) or Dichloromethane (for LLE)
-
Zinc Sulfate (for protein precipitation)
-
Salivette® or similar saliva collection devices
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
3. Sample Preparation
-
Thaw saliva samples at room temperature.
-
Centrifuge the Salivette® tubes at 1,000 x g for 2 minutes to separate the saliva from the swab.
-
Transfer a 0.1 - 0.5 mL aliquot of clear saliva to a clean microcentrifuge tube.[10][11]
-
Add the this compound internal standard solution to each sample, calibrator, and quality control. A typical approach is to add 2 µL of a 1 ng/µL solution.[11]
-
Extraction (choose one method):
-
Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile (e.g., 300 µL for 100 µL of saliva). Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant to a new tube.[12]
-
Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE or dichloromethane. Vortex vigorously for 2 minutes. Centrifuge to separate the layers. Freeze the aqueous (lower) layer and transfer the organic (upper) layer to a new tube.[10][13]
-
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[13] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate[14] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[14] |
| Gradient | A typical gradient runs from 40% to 95% B over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C[14] |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[13] or Negative[10] |
| Mass Transitions (m/z) | |
| Cortisol (Quantifier) | 363.2 -> 121.1[14][15][16] |
| Cortisol (Qualifier) | 363.2 -> 91.1 |
| This compound (IS) | 367.2 -> 121.2[14][15] |
Table 2: Assay Validation Summary
This table presents typical performance characteristics for a validated LC-MS/MS assay for salivary cortisol.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 100 nmol/L (or 0.1 - 120 ng/mL) | [10][17] |
| Correlation Coefficient (r²) | > 0.99 | [17][18] |
| Lower Limit of Quantitation (LOQ) | 70 pmol/L - 1.4 nmol/L | [10][18] |
| Intra-assay Precision (%CV) | < 5-10% | [18][19] |
| Inter-assay Precision (%CV) | < 10-15% | [10][18][20] |
| Accuracy (Recovery) | 90 - 110% | [10][17] |
Conclusion
This protocol describes a robust and reliable method for the quantification of salivary cortisol using LC-MS/MS with this compound as an internal standard. The high specificity and sensitivity of this method make it suitable for a wide range of research and clinical applications, from endocrinology studies to stress monitoring in drug development. Adherence to proper sample collection and preparation procedures is essential for obtaining accurate and reproducible results.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Immunoassay or LC-MS/MS for the measurement of salivary cortisol in children? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cortisol-D4 (9,11,12,12-D4) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. gainesvilleendocrinologist.com [gainesvilleendocrinologist.com]
- 7. Saliva Cortisol Test Collection Guidelines [nationwidechildrens.org]
- 8. labcorp.com [labcorp.com]
- 9. Salivary cortisol | Sullivan Nicolaides Pathology [snp.com.au]
- 10. Determination of salivary cortisol by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. dpxtechnologies.com [dpxtechnologies.com]
- 13. msacl.org [msacl.org]
- 14. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. researchgate.net [researchgate.net]
- 17. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Validation of an enzyme-linked immunosorbent assay developed for measuring cortisol concentration in human saliva and serum for its applicability to analyze cortisol in pig saliva - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Hydrocortisone-d4 for High-Throughput Congenital Adrenal Hyperplasia (CAH) Screening by LC-MS/MS
Introduction
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in the adrenal steroidogenesis pathway.[1][2] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, which leads to impaired cortisol and aldosterone synthesis. This deficiency results in the accumulation of precursor steroids, most notably 17-hydroxyprogesterone (17-OHP).[1][2] Newborn screening (NBS) for CAH is crucial for early diagnosis to prevent life-threatening salt-wasting crises, particularly in the first few weeks of life.[3][4]
Traditional newborn screening for CAH has relied on immunoassays to measure 17-OHP levels in dried blood spots (DBS). However, these methods are prone to a high rate of false-positive results due to cross-reactivity with other steroids, especially in preterm or stressed neonates.[4][5] To enhance the specificity and accuracy of CAH screening, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been widely adopted as a second-tier test and, in some cases, as a primary screening tool.[3][4][6][7]
The use of stable isotope-labeled internal standards is fundamental to the accuracy and precision of LC-MS/MS assays. Hydrocortisone-d4 (Cortisol-d4), a deuterated form of cortisol, serves as an excellent internal standard for the quantification of cortisol and can be used in conjunction with other deuterated steroids, such as 17-OHP-d8, for the simultaneous analysis of a panel of steroids relevant to CAH diagnosis. This application note details a representative method for the use of this compound in an LC-MS/MS assay for the screening of CAH from dried blood spots.
Principle of the Method
This method employs a multiplexed LC-MS/MS assay for the simultaneous quantification of key steroids, including 17-OHP and cortisol, from dried blood spots. A defined area of the DBS is punched and the steroids are extracted into a solvent containing a mixture of deuterated internal standards, including this compound. Following extraction and purification, the sample is analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal from the endogenous steroid to its corresponding stable isotope-labeled internal standard is used for quantification, which corrects for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards: 17-hydroxyprogesterone (17-OHP), Cortisol, Androstenedione (A4), 21-deoxycortisol.
-
Deuterated Internal Standards: this compound (Cortisol-d4), 17α-hydroxyprogesterone-d8 (17-OHP-d8), Androstenedione-¹³C₃.[8]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, Diethyl ether.
-
Sample Matrix: Steroid-free serum and whole blood for preparation of calibrators and quality controls.
-
Dried Blood Spot Cards: Whatman 903® or equivalent.
Preparation of Standards, Calibrators, and Quality Controls (QCs)
-
Stock Solutions: Prepare individual stock solutions of each analyte and internal standard in methanol.
-
Working Standard Solutions: Prepare a combined working standard solution of the analytes and a separate working internal standard solution containing this compound and other deuterated standards in an appropriate solvent (e.g., 25% methanol).[8]
-
Calibrators and QCs: Prepare a series of calibrators and at least three levels of QCs (low, medium, high) by spiking known concentrations of the working standard solution into a steroid-free whole blood matrix. Spot the prepared blood onto DBS cards and allow them to dry completely.
Sample Preparation from Dried Blood Spots
-
Punch a 3-mm or 5-mm disk from the dried blood spot sample.
-
Place the disk into a 96-well plate.
-
Add an aliquot of the working internal standard solution (containing this compound) to each well.
-
Add an extraction solvent (e.g., methanol or a mixture of solvents like dichloromethane and tert-butylmethyl ether) to each well.[9][10]
-
Agitate the plate for a set period (e.g., 30-60 minutes) to ensure complete extraction of the steroids.
-
Centrifuge the plate to pellet any debris.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column suitable for steroid separation (e.g., C18).[5]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate for UPLC systems is around 0.5-0.8 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for each analyte and internal standard. Representative MRM transitions are listed in the table below.
-
Data Presentation
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UPLC System |
| Column | C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
Table 2: Representative MRM Transitions for Analytes and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 17-OHP | 331.2 | 97.0 |
| Cortisol | 363.2 | 121.1 |
| Androstenedione | 287.2 | 97.1 |
| 21-deoxycortisol | 347.2 | 109.1 |
| 17-OHP-d8 (IS) | 339.2 | 100.1 |
| This compound (IS) | 367.2 | 121.1 |
| Androstenedione-¹³C₃ (IS) | 290.2 | 100.1 |
Table 3: Representative Assay Performance Characteristics
| Parameter | 17-OHP | Cortisol |
| Linearity Range (nmol/L) | 0.9 - 40.0[11] | 2.8 - 828.0[11] |
| Correlation Coefficient (r²) | >0.99[11] | >0.99[11] |
| Intra-day Precision (%CV) | 2.5 - 12.3[11] | 2.5 - 12.3[11] |
| Inter-day Precision (%CV) | 3.5 - 17.1[11] | 3.5 - 17.1[11] |
| Recovery (%) | >64[5] | >64[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 - 0.5[8][12] | 1.0[8] |
Mandatory Visualizations
Caption: Simplified steroidogenesis pathway highlighting the 21-hydroxylase deficiency in CAH.
Caption: Experimental workflow for CAH screening using LC-MS/MS with this compound.
References
- 1. Measuring steroids from dried blood spots using tandem mass spectrometry to diagnose congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. smep.org.mx [smep.org.mx]
- 5. Rapid steroid hormone quantification for congenital adrenal hyperplasia (CAH) in dried blood spots using UPLC liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wisconsin’s Screening Algorithm for the Identification of Newborns with Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dried Blood Spot Multiplexed Steroid Profiling Using Liquid Chromatography Tandem Mass Spectrometry in Korean Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of 17α-OH progesterone, 11-deoxycortisol, Δ4-androstenedione, cortisol and cortisone in newborn blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hydrocortisone-d4 in Cushing's Syndrome Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's syndrome is a hormonal disorder characterized by prolonged exposure of the body's tissues to high levels of the hormone cortisol. Accurate measurement of cortisol levels in various biological matrices is crucial for the diagnosis, differential diagnosis, and management of this condition. Hydrocortisone-d4, a deuterated analog of hydrocortisone (the pharmaceutical form of cortisol), serves as an indispensable tool in Cushing's syndrome research. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry, ensuring the accuracy and reliability of cortisol measurements. This document provides detailed application notes and experimental protocols for the utilization of this compound in research settings focused on Cushing's syndrome.
Application Notes
This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cortisol.[1][2] Its stable isotope-labeled nature allows it to mimic the behavior of endogenous cortisol during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.[3] This leads to highly accurate and precise measurements of cortisol concentrations, which is critical in distinguishing the subtle to significant elevations seen in Cushing's syndrome.[4]
Key applications of this compound in Cushing's syndrome research include:
-
Diagnostic Testing: Accurate quantification of cortisol in urine, saliva, and serum is a cornerstone of diagnosing Cushing's syndrome.[2][5][6] this compound enables the development of robust and reliable diagnostic assays.
-
Pharmacokinetic Studies: In studies evaluating the efficacy of drugs for Cushing's syndrome or in understanding the metabolism of hydrocortisone replacement therapy post-adrenalectomy, this compound is used to precisely measure cortisol concentrations over time.[7][8][9]
-
Metabolic Profiling: Research into the broader steroid hormone profile in Cushing's syndrome benefits from the use of deuterated internal standards like this compound to ensure the accuracy of multi-analyte steroid panels.[1]
-
Monitoring Treatment Efficacy: Following surgical or medical treatment for Cushing's syndrome, monitoring cortisol levels is essential to assess treatment success and detect recurrence.[6] LC-MS/MS methods using this compound provide the necessary sensitivity and specificity for this monitoring.
Quantitative Data Summary
The following tables summarize quantitative data from various LC-MS/MS methods utilizing this compound for the analysis of cortisol and other relevant steroids in different biological matrices.
Table 1: Performance Characteristics of Cortisol Quantification using this compound Internal Standard
| Biological Matrix | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Urine | 0.1 - 120 | 0.1 | < 10 | < 10 | 85 - 105 | [1] |
| Saliva | 0.2 - 25 | 0.2 | 0.9 - 3.9 | 1.5 - 1.9 | 96.2 - 104.0 | [10] |
| Sweat | 0.1 - 25 | 0.1 | 2.5 - 9.7 | 12.3 - 18.7 | 84.9 - 107.1 | [11] |
| Urine | Not specified | Not specified | 0.6 - 6.0 | 5.7 - 6.2 | 95.2 - 114 | [12] |
Table 2: LC-MS/MS Parameters for Cortisol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Cortisol | 363.2 | 121.2 | Not Specified | [10] |
| This compound | 367.1 | 121.1 | Not Specified | [10] |
| Cortisol | 363 | 121 | 37 | [11] |
| This compound | 367 | 121 | 37 | [11] |
Experimental Protocols
Protocol 1: Quantification of Urinary Free Cortisol and Cortisone using LC-MS/MS
This protocol is adapted from a method for the simultaneous determination of free urinary steroids.[1]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Cortisol and Cortisone standards
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) columns (e.g., Oasis® HLB)
-
Urine samples from subjects
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of cortisol, cortisone, and this compound in methanol (e.g., 1 mg/mL for standards, 2 µg/mL for IS).[1]
-
Prepare working solutions of standards by diluting the stock solutions in steroid-free urine to create a calibration curve (e.g., 0.1, 1, 5, 10, 30, 60, 90, 120 ng/mL).[1]
-
Prepare a working solution of this compound internal standard in methanol (e.g., 20 µg/mL).[1]
3. Sample Preparation (Solid Phase Extraction):
-
Precondition SPE columns sequentially with 3 mL of methanol and 3 mL of water.[1]
-
To 1 mL of urine sample, calibrator, or quality control, add 10 µL of the this compound working solution (final concentration 20 ng/mL).[1]
-
Load the mixture onto the preconditioned SPE column.
-
Wash the column sequentially with 3 mL of water, 3 mL of acetone/water (20:80, v/v), and 1 mL of hexane.[1]
-
Dry the column by applying a vacuum.
-
Elute the steroids with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (50:50, v/v) with 0.1% formic acid.[1]
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate cortisol and cortisone.
-
Injection Volume: 10 µL.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the transitions for cortisol (e.g., m/z 363.2 → 121.2) and this compound (e.g., m/z 367.1 → 121.1).[10]
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cortisol to this compound against the concentration of the calibrators.
-
Determine the concentration of cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Salivary Cortisol using LC-MS/MS
This protocol is based on a method for the quantitative analysis of salivary cortisol.[2]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Cortisol standards
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Buffer solution (e.g., phosphate-buffered saline)
-
Saliva collection devices
-
Saliva samples from subjects
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of cortisol and this compound in methanol.
-
Prepare calibrators by spiking known concentrations of cortisol into a surrogate matrix (e.g., steroid-free saliva or buffer).
3. Sample Preparation:
-
Centrifuge saliva samples to remove any solid particles and mucus.[2]
-
Dilute the saliva samples with buffer.
-
Add a known amount of this compound internal standard to each diluted sample, calibrator, and quality control.[2]
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column.[2]
-
Mobile Phase: A suitable gradient of water and methanol/acetonitrile, both containing an additive like formic acid.
-
Injection Volume: Appropriate for the system sensitivity.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for cortisol and this compound.[2]
-
5. Data Analysis:
-
Quantify cortisol concentrations in the saliva samples using a calibration curve constructed from the calibrators, based on the peak area ratios of cortisol to this compound.[2]
Visualizations
Cortisol Signaling Pathway
Caption: Simplified diagram of the cortisol signaling pathway.
Experimental Workflow for Urinary Cortisol Analysis
Caption: General experimental workflow for urinary cortisol analysis.
References
- 1. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of salivary cortisol measurements in Cushing's syndrome and adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Comparison of hydrocortisone and prednisone in the glucocorticoid replacement therapy post-adrenalectomy of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmbreports.org [bmbreports.org]
- 11. Quantification of Cortisol in Human Eccrine Sweat by Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cortisol Analysis Using Hydrocortisone-d4 Internal Standard
Introduction
Cortisol, a glucocorticoid steroid hormone produced by the adrenal gland, is a critical biomarker for a range of physiological processes, including metabolism, immune response, and stress. Accurate and precise quantification of cortisol in biological matrices such as serum, plasma, saliva, and urine is essential for the diagnosis and management of various endocrine disorders, including Cushing's syndrome and Addison's disease. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for cortisol analysis due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and instrument analysis. Hydrocortisone-d4 (Cortisol-d4), a deuterated form of cortisol, is an ideal internal standard as it shares similar physicochemical properties with the endogenous analyte, ensuring comparable behavior during extraction and ionization.[1][2][3]
This document provides detailed application notes and protocols for the three most common sample preparation techniques for cortisol analysis using this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Cortisol Signaling Pathway
Cortisol exerts its effects through genomic and non-genomic signaling pathways.[4][5] In the classic genomic pathway, cortisol diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[5][6][7] This binding event causes the dissociation of chaperone proteins, leading to the translocation of the cortisol-GR complex into the nucleus.[6][8] Within the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of target genes.[4][5] Non-genomic effects are more rapid and are mediated by membrane-bound GRs or interactions with various intracellular proteins.[4]
References
- 1. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual liquid-liquid extraction followed by LC-MS/MS method for the simultaneous quantification of melatonin, cortisol, triiodothyronine, thyroxine and testosterone levels in serum: Applications to a photoperiod study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Hydrocortisone-d4 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of hydrocortisone and its deuterated internal standard, Hydrocortisone-d4, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are essential for overcoming the low volatility and thermal instability of corticosteroids, enabling robust and reproducible analysis.
Introduction
Hydrocortisone (also known as cortisol) is a glucocorticoid hormone essential in various physiological processes. Its accurate quantification in biological matrices is crucial for clinical diagnostics and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for steroid analysis. However, due to their high polarity and low volatility, corticosteroids like hydrocortisone require chemical derivatization prior to GC-MS analysis.[1][2][3] This process enhances their thermal stability and chromatographic behavior.[1][2]
A common and effective approach for the derivatization of steroids containing both hydroxyl and keto groups is a two-step process involving methoximation followed by silylation.[4][5][6][7] Methoximation protects the carbonyl groups, preventing the formation of multiple derivatives from tautomers, while silylation of the hydroxyl groups increases volatility.[5][6] this compound is a stable, isotopically labeled internal standard used to improve the accuracy and precision of quantification by correcting for variability during sample preparation and analysis.[8][9]
Derivatization Methods
The most prevalent derivatization strategy for hydrocortisone and its deuterated analog for GC-MS analysis is a two-step reaction:
-
Methoximation: The keto groups at positions C3 and C20 are converted to methoximes using methoxyamine hydrochloride in pyridine. This step is crucial for preventing enolization and the subsequent formation of multiple silylated derivatives, which would complicate the resulting chromatogram.[5][6]
-
Silylation: The hydroxyl groups at positions C11, C17, and C21 are converted to trimethylsilyl (TMS) ethers.[2][10][11] Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-bis(trimethylsilyl)acetamide (BSA), and N-trimethylsilylimidazole (TSIM).[2][10] The reactivity of these agents can be enhanced by the addition of a catalyst such as trimethylchlorosilane (TMCS) or ammonium iodide (NH4I) with dithiothreitol (DTT).[11][12]
The final derivative, a methoxime-trimethylsilyl ether, is significantly more volatile and thermally stable, making it suitable for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of hydrocortisone using mass spectrometry techniques. While specific performance data can vary based on the exact instrumentation and matrix, these values provide a general benchmark. Note that LC-MS/MS methods are also prevalent for hydrocortisone analysis and often exhibit lower limits of quantification.[13][14][15][16]
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (for comparison) |
| Limit of Quantification (LOQ) | 1-10 ng/mL | 0.1-5 ng/mL[13][14][16] |
| Linearity Range | 1-1000 µg/L[4] | 5-500 ng/mL[13][14] |
| Precision (%RSD) | < 15% | < 10%[13][14][16] |
| Accuracy (%Recovery) | 85-115% | 85-115%[16] |
Experimental Protocols
Materials and Reagents
-
Hydrocortisone standard
-
This compound (Internal Standard)[8]
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium Iodide (NH4I)
-
Dithiothreitol (DTT)
-
Solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate) of appropriate purity
-
Deactivated glass vials with PTFE-lined caps[17]
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation (from Urine)
-
Extraction: To 2 mL of urine, add 10 µL of this compound internal standard solution. The sample is then extracted with 5 mL of dichloromethane.[4]
-
Separation: Vortex the mixture for 1 minute and centrifuge at 3000 x g for 10 minutes.
-
Evaporation: Transfer the organic (lower) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
Two-Step Derivatization Protocol
Step 1: Methoximation
-
To the dried extract, add 100 µL of a 2% solution of methoxyamine hydrochloride in pyridine.[4]
-
Seal the vial tightly and vortex to dissolve the residue.
-
Heat the mixture at 60°C for 60 minutes.[4]
-
Cool the vial to room temperature.
Step 2: Silylation
-
To the cooled methoximated sample, add 50-100 µL of a silylating reagent mixture. A common mixture consists of MSTFA with a catalyst, such as 2% NH4I and 0.4% DTT.[11]
-
Seal the vial and vortex briefly.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Instrumental Conditions (Typical)
-
Gas Chromatograph: Agilent GC or equivalent
-
Column: DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Volume: 1-2 µL (splitless mode)
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Quadrupole or Ion Trap
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
Monitored Ions (for SIM): Specific m/z values for the derivatized hydrocortisone and this compound should be determined by analyzing the full scan mass spectra of the derivatized standards.
Visualizations
Caption: Experimental workflow for GC-MS analysis of hydrocortisone.
Caption: Two-step derivatization reaction of hydrocortisone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. palsystem.com [palsystem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scispace.com [scispace.com]
- 10. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of hydrocortisone in human urine using a high-performance liquid chromatographic-tandem mass spectrometric-atmospheric-pressure chemical ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
Application Notes and Protocols for Hydrocortisone-d4 in 11β-Hydroxysteroid Dehydrogenase Activity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical regulators of glucocorticoid activity at the tissue level. They catalyze the interconversion of active cortisol and inactive cortisone.[1][2][3] There are two primary isozymes: 11β-HSD1, which predominantly acts as a reductase, converting cortisone to cortisol, and 11β-HSD2, a dehydrogenase that inactivates cortisol by converting it to cortisone.[4][3][5] Dysregulation of these enzymes is implicated in various pathologies, including metabolic syndrome, hypertension, and age-related cognitive decline, making them attractive therapeutic targets.[4][5]
Hydrocortisone-d4 ([9,11,12,12-²H₄]cortisol, d4F) is a stable isotope-labeled form of cortisol that serves as an invaluable tool for dynamically assessing the activity of 11β-HSD isozymes both in vivo and in vitro.[1][2] Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and simultaneous quantification of the substrate and its specific metabolic products, enabling researchers to distinguish between the reductase activity of 11β-HSD1 and the dehydrogenase activity of 11β-HSD2.[1]
This document provides detailed application notes and protocols for the use of this compound in the study of 11β-HSD activity.
Principle of the Method
The use of this compound (d4F) allows for the differentiation of 11β-HSD1 and 11β-HSD2 activities through the specific tracking of its metabolic fate. When d4F is metabolized by 11β-HSD2, the deuterium atom at the 11α-position is removed, leading to the formation of trideuterated cortisone (d3E).[1] This d3E can then serve as a substrate for 11β-HSD1, which reduces it to trideuterated cortisol (d3F).[1] By measuring the rates of appearance of d3E and d3F, one can selectively quantify the activities of 11β-HSD2 and 11β-HSD1, respectively.[1][2]
This technique offers a significant advantage over traditional methods that rely on measuring the ratio of endogenous cortisol to cortisone, as those methods only reflect the net balance of the two enzyme activities and do not measure the dynamic rates of interconversion.[1][2]
Signaling and Metabolic Pathway
Caption: Metabolism of this compound by 11β-HSD isozymes.
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound and its Metabolites
This table summarizes the typical mass transitions used for the quantification of this compound (d4F) and its key metabolites by LC-MS/MS.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| This compound (d4F) | 367.2 | 121 | Positive | [6] |
| Trideuterated Cortisol (d3F) | 366 | 121 | Positive | [6] |
| Trideuterated Cortisone (d3E) | 364 | 164 | Positive | [6] |
| Endogenous Cortisol | 363.2 | 121 | Positive | [6] |
| Endogenous Cortisone | 361.2 | 163 | Positive | [6] |
Table 2: Example Results from an In Vivo Study of 11β-HSD Inhibition
The following data are adapted from a study in healthy men, demonstrating the effect of the 11β-HSD inhibitor carbenoxolone on the metabolism of infused this compound.[1][2]
| Parameter | Placebo (Mean ± SEM) | Carbenoxolone (Mean ± SEM) | P-value |
| Steady State d4F (nM) | 41 ± 5.1 | 48 ± 7.7 | <0.05 |
| Rate of Appearance of d3F (nM) | 28 ± 4.2 | 17 ± 3.1 | <0.05 |
| Urinary d4F/(d3E + d3F) Ratio | 0.73 ± 0.06 | 1.02 ± 0.03 | <0.05 |
Experimental Protocols
Protocol 1: In Vivo Assessment of 11β-HSD Activity in Humans
This protocol is based on a study that used a steady-state infusion of this compound to measure the activities of 11β-HSD isozymes in healthy individuals.[1]
1. Subject Preparation:
-
Subjects should fast overnight before the study.
-
An intravenous cannula is inserted into each forearm, one for infusion and one for blood sampling.
2. This compound Infusion:
-
A sterile solution of this compound in normal saline is prepared.
-
A priming dose is administered, followed by a constant infusion to achieve steady-state plasma concentrations. The original study does not specify the exact dose, but it should be sufficient to reach detectable levels without significantly altering endogenous cortisol levels.
3. Blood and Urine Sampling:
-
Blood samples are collected at baseline and at regular intervals during the steady-state infusion.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine is collected over a 24-hour period, and the total volume is recorded. Aliquots are stored at -80°C.
4. Sample Preparation for LC-MS/MS:
-
Plasma: To 500 µL of plasma, add an internal standard (e.g., d8-corticosterone).[7] Perform a liquid-liquid extraction with a suitable organic solvent like chloroform or methyl tert-butyl ether (MTBE). Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Urine: To 1 mL of urine, add an internal standard (e.g., d4-cortisol if measuring endogenous steroids, or another deuterated steroid if d4F is the analyte).[8] Perform solid-phase extraction (SPE) for sample cleanup and concentration. Elute the steroids, evaporate to dryness, and reconstitute for analysis.
5. LC-MS/MS Analysis:
-
Use a suitable C18 or biphenyl column for chromatographic separation.[6]
-
Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and methanol or acetonitrile.
-
Set the mass spectrometer to monitor the specific mass transitions for d4F, d3E, d3F, and endogenous cortisol and cortisone as listed in Table 1.
6. Data Analysis:
-
Calculate the plasma concentrations of d4F and d3F from a standard curve. The rate of appearance of d3F is a measure of 11β-HSD1 activity.[1]
-
Measure the concentrations of d4F, d3E, and d3F in the 24-hour urine collection. The ratio of urinary d4F to the sum of its metabolites (d3E + d3F) provides an index of overall 11β-HSD dehydrogenase (primarily 11β-HSD2) activity.[1]
Protocol 2: In Vitro 11β-HSD2 Activity Assay in Cell Lysates
This protocol describes a general method for measuring the dehydrogenase activity of 11β-HSD2 in lysates from cells overexpressing the enzyme.
1. Cell Culture and Lysate Preparation:
-
Culture HEK-293 cells stably expressing human 11β-HSD2.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., Tris-HCl).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
To test for inhibitors, pre-incubate the lysate with the inhibitor compound before adding the substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[9]
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a large excess of unlabeled cortisol and cortisone in methanol to quench the enzyme activity.[9]
-
Add an appropriate internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples using the LC-MS/MS method described in Protocol 1.
-
Quantify the amount of d3E produced.
-
Enzyme activity can be expressed as the rate of product formation (e.g., pmol of d3E/min/mg of protein).
-
For inhibitor studies, calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of 11β-HSD activity.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Long-Term Stress: A Detailed Protocol for Hydrocortisone Analysis in Hair Using a Deuterated Internal Standard
[Author] - [Author's Affiliation] [Date] - November 19, 2025 [Application Note Number] - AN-2025-11-HC-HAIR
Abstract
Measuring cortisol in hair has emerged as a valuable tool for assessing chronic stress and the long-term activity of the hypothalamic-pituitary-adrenal (HPA) axis. Unlike blood or saliva, which provide a snapshot of acute cortisol levels, hair incorporates cortisol over weeks and months, offering an integrated measure of prolonged exposure. This application note provides a detailed protocol for the quantification of hydrocortisone (cortisol) in human hair samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Hydrocortisone-d4 as an internal standard. This method is designed for researchers, scientists, and drug development professionals seeking a robust and reliable technique for long-term stress assessment. The protocol covers sample preparation, including washing and pulverization, methanolic extraction, and analysis by LC-MS/MS. Detailed validation parameters, including linearity, limit of quantification, and recovery, are presented in tabular format for clarity.
Introduction
Cortisol, a glucocorticoid hormone, is a well-established biomarker for physiological stress. While its measurement in serum, urine, and saliva is routine for assessing acute stress responses, these matrices are subject to diurnal variation and short-term fluctuations. Hair analysis offers a non-invasive method to retrospectively assess cumulative cortisol exposure over extended periods, typically reflecting one month of exposure per centimeter of hair. This makes hair cortisol concentration (HCC) a powerful biomarker in studies of chronic stress and its physiological consequences.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices like hair. The internal standard mimics the analyte's behavior during sample preparation and ionization, correcting for potential matrix effects and variations in instrument response. This application note details a validated LC-MS/MS method for the precise measurement of hydrocortisone in hair.
Experimental Protocols
Materials and Reagents
-
Hydrocortisone (Cortisol) standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dichloromethane (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
2 mL microcentrifuge tubes
-
Stainless steel grinding jars and balls or bead beater with reinforced tubes
Equipment
-
Analytical balance
-
Ball mill or bead beater for hair pulverization
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Sample Preparation and Extraction Workflow
Application of Hydrocortisone-d4 in Pediatric Endocrinology Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of pediatric endocrinology, the precise measurement of cortisol is paramount for the diagnosis and management of various adrenal disorders, including congenital adrenal hyperplasia (CAH), adrenal insufficiency, and Cushing's syndrome. Traditional immunoassays for cortisol often lack the specificity required for pediatric populations, where sample volumes are limited and physiological concentrations can be low. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS assays, as it corrects for matrix effects and variations during sample processing. Hydrocortisone-d4 (Cortisol-d4), a deuterated form of hydrocortisone, serves as an ideal internal standard for the quantification of endogenous cortisol due to its similar chemical and physical properties. This document provides detailed application notes and protocols for the use of this compound in pediatric endocrinology research.
Principle of Stable Isotope Dilution using this compound
The core principle behind using this compound is stable isotope dilution. A known amount of this compound is added to a patient's sample (e.g., saliva, serum) at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction, purification, and chromatographic separation. The mass spectrometer distinguishes between the endogenous, unlabeled cortisol and the deuterated this compound based on their mass-to-charge ratio (m/z). By comparing the peak area ratio of endogenous cortisol to the known concentration of the this compound internal standard, a precise and accurate concentration of cortisol in the original sample can be determined.
References
Application Notes and Protocols for Pharmacokinetic Studies of Cortisol Using Deuterium-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of cortisol's pharmacokinetic (PK) profile is crucial for understanding its physiological and pharmacological effects, as well as for the development of glucocorticoid therapies. A significant challenge in these studies is distinguishing between exogenously administered cortisol and endogenously produced cortisol. The use of stable isotope-labeled standards, particularly deuterium-labeled cortisol (e.g., cortisol-d4), in conjunction with highly specific analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust solution to this challenge. This methodology allows for the simultaneous quantification of both the administered and endogenous cortisol, enabling precise characterization of the absorption, distribution, metabolism, and excretion (ADME) of exogenous cortisol without the confounding influence of the body's own production.
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of cortisol using deuterium-labeled standards.
Data Presentation
The use of deuterium-labeled cortisol allows for the precise determination of the pharmacokinetic parameters of exogenous cortisol. The following table summarizes representative pharmacokinetic data following the oral administration of deuterium-labeled cortisol in human subjects.
| Parameter | Deuterium-Labeled Cortisol | Endogenous Cortisol | Reference |
| Dose | 5 mg (oral cortisol-d₅) | N/A | [1] |
| Cₘₐₓ (ng/mL) | 196.6 | Varies (diurnal rhythm) | [1] |
| Tₘₐₓ (min) | 30 | N/A | [1] |
| Plasma Concentration at 4h (ng/mL) | 26.9 | Varies | [1] |
| t₁/₂ (h) | ~1.7 | ~1.5 - 2.0 | [2] |
| Oral Bioavailability (%) | ~96 | N/A | [2] |
| Total Body Clearance (L/h) | ~18 | N/A | [2] |
Note: The data presented is compiled from multiple sources and should be considered representative. Actual values will vary depending on the specific study design, subject population, and analytical methodology.
Signaling Pathway
Cortisol production and signaling are primarily regulated by the Hypothalamic-Pituitary-Adrenal (HPA) axis. Stress or a natural circadian rhythm stimulates the hypothalamus to release Corticotropin-Releasing Hormone (CRH). CRH then acts on the anterior pituitary gland, prompting the secretion of Adrenocorticotropic Hormone (ACTH). ACTH travels through the bloodstream to the adrenal cortex, where it stimulates the synthesis and release of cortisol. Cortisol then exerts its effects on various target tissues by binding to glucocorticoid receptors. A negative feedback loop exists where elevated cortisol levels inhibit the release of CRH and ACTH, thus regulating its own production.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis regulates cortisol production.
Experimental Protocols
Clinical Study Protocol
This protocol outlines the key steps for a pharmacokinetic study involving the oral administration of deuterium-labeled cortisol.
1.1. Subject Preparation:
-
Subjects should fast overnight for at least 8 hours prior to the study.
-
To suppress endogenous cortisol production, administer 1 mg of dexamethasone orally at 11 PM the night before the study and another 1 mg on the morning of the study, 2 hours before the administration of labeled cortisol.[2]
-
A baseline blood sample should be collected just before the administration of the deuterium-labeled cortisol.
1.2. Dosing:
-
Administer a single oral dose of deuterium-labeled cortisol (e.g., 5 mg of cortisol-d₄) with a standardized volume of water.
1.3. Blood Sampling:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at the following time points post-dose: 0 (pre-dose), 10, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.[1][3]
-
Immediately after collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into labeled polypropylene tubes and store at -80°C until analysis.
Plasma Sample Preparation Protocol (Solid-Phase Extraction)
This protocol describes the extraction of cortisol and its deuterium-labeled internal standard from human plasma using solid-phase extraction (SPE).
2.1. Materials:
-
Human plasma samples
-
Cortisol-d₄ (as internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., Waters Oasis HLB)
-
Centrifuge
-
Nitrogen evaporator
2.2. Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 300 µL of human plasma.[4]
-
Spike with an appropriate amount of cortisol-d₄ internal standard solution.
-
Vortex for 10 seconds.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 70 µL of methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
This protocol provides a general method for the simultaneous quantification of cortisol and cortisol-d₄ using a triple quadrupole mass spectrometer.
3.1. Liquid Chromatography Conditions:
-
Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 50 mm, 3.5 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-8 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cortisol: m/z 363.2 → 121.1[5]
-
Cortisol-d₄: m/z 367.2 → 121.4
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Experimental Workflow
The overall workflow for a pharmacokinetic study of cortisol using deuterium-labeled standards involves several key stages, from volunteer recruitment and preparation to final data analysis and interpretation.
Caption: A typical experimental workflow for a cortisol pharmacokinetic study.
References
- 1. Pharmacokinetic studies of cortisol after oral administration of deuterium-labelled cortisol to a normal human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mft.nhs.uk [mft.nhs.uk]
- 4. Determination of M+4 stable isotope labeled cortisone and cortisol in human plasma by microElution solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion suppression in LC-MS/MS with Hydrocortisone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in LC-MS/MS analysis, with a specific focus on the use of Hydrocortisone-d4 as an internal standard.
Troubleshooting Guides
Problem: Significant variability in signal intensity for hydrocortisone analysis between samples.
Possible Cause: This issue is often attributed to matrix effects, where co-eluting endogenous or exogenous components in the sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2][3] The composition of the matrix can vary significantly between different samples, causing inconsistent results.[4]
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for variable ion suppression is to use a SIL-IS, such as this compound.[5][6][7] Since this compound is chemically and physically almost identical to hydrocortisone, it will co-elute and experience the same degree of ion suppression.[8][9] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[7][8]
-
Optimize Sample Preparation: A thorough sample cleanup is crucial to remove interfering matrix components.[3][10][11]
-
Solid-Phase Extraction (SPE): SPE can effectively remove salts, phospholipids, and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE is another valuable technique for separating the analyte from matrix components based on their differential solubility.
-
Protein Precipitation: While a simpler method, protein precipitation may not remove all interfering components and can sometimes be a source of ion suppression itself if not performed optimally.[11][12]
-
-
Chromatographic Separation: Improve the separation of hydrocortisone from co-eluting matrix components.[2][3][13]
-
Modify Gradient Profile: Adjusting the mobile phase gradient can resolve the analyte from interfering peaks.
-
Change Stationary Phase: Employing a column with a different chemistry can alter selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.[13]
-
Problem: Low signal intensity or poor sensitivity for hydrocortisone.
Possible Cause: This could be a direct result of ion suppression, where the ionization of hydrocortisone in the ion source is being inhibited by co-eluting compounds from the sample matrix.[3][13][14] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[1][13]
Solutions:
-
Assess for Ion Suppression: Perform a post-column infusion experiment to identify the regions in the chromatogram where ion suppression is occurring.[6][12][15] If the retention time of hydrocortisone falls within a region of suppression, chromatographic conditions need to be adjusted to move the analyte peak to a cleaner part of the chromatogram.
-
Enhance Sample Cleanup: As mentioned previously, more rigorous sample preparation techniques like SPE or LLE are highly effective in reducing matrix components that cause ion suppression.[3][10]
-
Sample Dilution: If the hydrocortisone concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[6][13]
-
Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[12][13]
-
Use of this compound: An appropriate internal standard like this compound is crucial. It helps to accurately quantify the analyte even in the presence of some ion suppression, as both the analyte and the internal standard are affected similarly.[5][7]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS/MS?
A1: Ion suppression is a matrix effect that occurs during the ionization process in the mass spectrometer's ion source. It is a reduction in the ionization efficiency of the target analyte due to the presence of co-eluting components from the sample matrix.[1][3][13] These interfering components compete with the analyte for ionization, leading to a decreased signal intensity and potentially compromising the accuracy, precision, and sensitivity of the analysis.[12][16]
Q2: Why is this compound an effective internal standard to overcome ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It has the same chemical structure as hydrocortisone, with the only difference being that some hydrogen atoms are replaced by deuterium atoms.[5] This makes its physicochemical properties, including chromatographic retention time and ionization behavior, nearly identical to that of hydrocortisone.[8] Consequently, both compounds experience the same degree of ion suppression from the sample matrix.[9] By using the ratio of the analyte's peak area to the internal standard's peak area for quantification, the variability caused by ion suppression is effectively canceled out, leading to more accurate and reliable results.[7][8]
Q3: What are the common sources of ion suppression?
A3: Ion suppression can be caused by a wide range of endogenous and exogenous components in the sample matrix.[2]
-
Endogenous components: These are naturally occurring substances in the biological sample, such as salts, phospholipids, proteins, and other small molecules.[2]
-
Exogenous components: These are substances introduced during sample collection, preparation, or analysis. Examples include anticoagulants (e.g., EDTA, heparin), plasticizers leaching from labware, and mobile phase additives.[2][13]
Q4: How can I determine if ion suppression is affecting my analysis?
A4: The most common method to identify and locate ion suppression is the post-column infusion experiment .[6][12][15] In this experiment, a constant flow of the analyte (hydrocortisone) is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip in the constant baseline signal of the analyte indicates a region of ion suppression caused by co-eluting components from the matrix.[15]
Q5: Besides using this compound, what other strategies can minimize ion suppression?
A5: Several strategies can be employed to mitigate ion suppression:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are very effective at removing interfering matrix components.[3][10]
-
Chromatographic Optimization: Modifying the LC method to separate the analyte from the regions of ion suppression is a key strategy. This can involve changing the gradient, the column chemistry, or the mobile phase composition.[3][13]
-
Sample Dilution: Reducing the concentration of matrix components by diluting the sample can be a simple and effective approach, provided the analyte concentration remains above the limit of quantification.[6][13]
-
Choice of Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression than Electrospray Ionization (ESI).[13]
Quantitative Data Summary
Table 1: Impact of Sample Preparation on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 - 95 | 60 - 80 (Suppression) |
| Liquid-Liquid Extraction | 70 - 90 | 85 - 105 (Minimal Effect) |
| Solid-Phase Extraction | 90 - 105 | 95 - 110 (Minimal Effect) |
Note: Data is illustrative and can vary based on the specific matrix and analyte. Matrix Effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Table 2: Precision and Accuracy with and without this compound
| Parameter | Without Internal Standard | With this compound |
| Inter-assay Precision (%CV) | < 20% | < 10% |
| Intra-assay Precision (%CV) | < 15% | < 5% |
| Accuracy (% Bias) | ± 25% | ± 10% |
Note: This table illustrates the typical improvement in precision and accuracy when using a stable isotope-labeled internal standard to correct for ion suppression and other sources of variability.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union and necessary tubing
-
Standard solution of hydrocortisone (e.g., 100 ng/mL in 50:50 methanol:water)
-
Blank matrix extract (prepared using the same method as the samples)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the T-union.
-
Connect the syringe pump outlet to the other inlet of the T-union.
-
Connect the outlet of the T-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the hydrocortisone standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the hydrocortisone solution into the MS and acquire data in MRM mode for hydrocortisone to establish a stable baseline signal.
-
-
Blank Matrix Injection:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the hydrocortisone signal throughout the run. Any significant drop or dip in the baseline signal indicates a region of ion suppression caused by co-eluting components from the matrix at that specific retention time.[15]
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To remove proteins, phospholipids, and other interfering components from plasma samples prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode)
-
SPE manifold
-
Plasma sample
-
This compound internal standard solution
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Wash solution (e.g., 5% methanol in water)
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Sample Pre-treatment:
-
To a known volume of plasma (e.g., 200 µL), add the this compound internal standard.
-
Vortex briefly to mix.
-
Add a pre-treatment solution if required by the SPE protocol (e.g., an acid or buffer to adjust pH).
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1-2 mL of methanol.
-
Equilibrate the cartridges by passing 1-2 mL of water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent (e.g., methanol) to the cartridge to elute hydrocortisone and this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow illustrating the LC-MS/MS process and the point of ion suppression interference.
Caption: Logical relationship between the problem of ion suppression and effective mitigation strategies.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. zefsci.com [zefsci.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Cortisol and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of cortisol and its metabolites.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of cortisol and its metabolites by chromatography.
Sample Preparation
-
Q1: What are the most common issues with Solid-Phase Extraction (SPE) for corticosteroids?
A1: The most frequent problems encountered during SPE are low analyte recovery, poor reproducibility, and high matrix effects.[1][2] Low recovery can be caused by incomplete elution, analyte breakthrough during sample loading or washing, inefficient enzymatic hydrolysis for conjugated steroids, or the sorbent drying out before sample loading.[1] Poor reproducibility may stem from inconsistencies in the sample preparation workflow.[2] High matrix effects, which can suppress or enhance the analyte signal in mass spectrometry, often result from insufficient removal of interfering compounds from the sample matrix.[1][2]
-
Q2: How can I improve the recovery of cortisol and its metabolites during SPE?
A2: To improve recovery, consider the following:
-
Optimize Elution: Use a stronger elution solvent or increase the elution volume.[1]
-
Control Flow Rate: Reduce the sample loading flow rate to prevent analyte breakthrough.[1]
-
Optimize Washing: Employ a milder wash solvent to avoid premature elution of the analytes.[1]
-
Ensure Proper Hydrolysis: For conjugated metabolites, optimize the conditions for enzymatic hydrolysis, such as enzyme concentration, incubation time, and pH.[1]
-
Prevent Sorbent Drying: Ensure the sorbent bed remains wetted after the equilibration step.[1]
-
-
Q3: What are the alternatives to traditional liquid-liquid extraction (LLE) and SPE?
A3: Supported Liquid Extraction (SLE) and Dispersive Pipette XTRaction (DPX) are efficient alternatives. SLE avoids the formation of emulsions, a common issue with LLE, and can significantly reduce sample preparation time while providing high analyte recoveries.[3] DPX is a rapid sample preparation technique that can shorten the manual sample preparation time from hours to minutes, making it suitable for clinical diagnostic use.[4]
Chromatographic Separation
-
Q4: My chromatographic peaks for cortisol are tailing. What are the possible causes and solutions?
A4: Peak tailing can be caused by several factors:
-
Column Contamination: Sample matrix components can accumulate on the column frit or packing material, leading to peak tailing and increased backpressure. Using a guard column and filtering samples before injection can help prevent this.[5]
-
Secondary Interactions: For basic analytes, interactions with ionized silanol groups on the stationary phase can cause tailing. Reducing the mobile phase pH can minimize these interactions.[6]
-
Mobile Phase Issues: An improperly prepared or degraded mobile phase, or an incorrect pH, can lead to peak tailing.[5][7] Preparing fresh mobile phase and ensuring accurate pH adjustment is crucial.
-
Column Overload: Injecting too high a concentration or volume of the sample can cause peak broadening and tailing.[5] Try injecting a smaller volume or a more dilute sample.
-
Dead Volume: Excessive dead volume in the system, particularly with small-ID columns, can lead to tailing, especially for early eluting peaks.[5]
-
-
Q5: How can I improve the resolution between isobaric steroids like cortisol and its isomers?
A5: Since mass spectrometry alone cannot differentiate between structural isomers, chromatographic separation is critical.[8] To improve resolution:
-
Column Chemistry: The choice of stationary phase is crucial. While C18 columns are widely used, biphenyl phases offer unique selectivity for aromatic and moderately polar analytes and can significantly increase the resolution of structural isomers, especially when using methanol in the mobile phase.[8][9] Phenyl-hexyl columns can also provide good selectivity for some steroid isomers.[10]
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or adjusting the pH can alter analyte interactions with the stationary phase and improve separation.[11][12] The use of additives like ammonium fluoride can enhance ionization and sensitivity in LC-MS/MS.[13]
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can improve the separation of complex mixtures with a wide range of polarities.[11]
-
Temperature: Column temperature can influence the retention and separation of steroids.[14]
-
-
Q6: I am having trouble retaining polar cortisol metabolites on my reversed-phase column. What can I do?
A6: For highly polar compounds that are poorly retained in reversed-phase liquid chromatography (RP-LC), Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[15][16] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.[15][16][17]
Experimental Protocols
This section provides detailed methodologies for common experiments in the analysis of cortisol and its metabolites.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction of corticosteroids from urine.
-
Sample Pre-treatment: If analyzing conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase.[18][19]
-
Column Equilibration: Condition the SPE column (e.g., a mixed-mode polymeric strong anion exchange column) according to the manufacturer's instructions.[20]
-
Sample Loading: Load the pre-treated sample onto the SPE column at a slow and consistent flow rate.[1]
-
Washing: Wash the column with a mild solvent to remove interfering matrix components without eluting the analytes of interest.[1]
-
Elution: Elute the cortisol and its metabolites using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]
Protocol 2: UPLC-MS/MS Analysis of Cortisol and Metabolites
This protocol describes a typical UPLC-MS/MS method for the quantification of cortisol and its metabolites in urine.[18][21]
-
Chromatographic System: A UPLC system coupled to a tandem mass spectrometer.[21]
-
Column: A reversed-phase column, such as a C18 or a biphenyl column, is commonly used.[9][21] For example, an Atlantis dC18 column (150 x 2.1 mm, 3 µm particle size).[18]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[12][18]
-
Flow Rate: A typical flow rate is around 0.2 to 0.4 mL/min.[21]
-
Injection Volume: Typically 5 to 10 µL.[19]
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[22]
Data Presentation
Table 1: Comparison of Chromatographic Columns for Steroid Separation
| Column Type | Stationary Phase Chemistry | Key Properties & Applications | References |
| C18 (Octadecyl) | Octadecylsilane bonded to silica | Most widely used for steroid separation due to its hydrophobicity. Effective for separating many steroid compounds. | [23][24][25] |
| Biphenyl | Biphenyl groups bonded to silica | Offers unique selectivity for aromatic and moderately polar analytes. Provides increased resolution of structural isomers. | [8][9] |
| Phenyl-Hexyl | Phenyl-hexyl groups bonded to silica | Can provide sufficient separation for some steroid isomers like estrone and estradiol. | [10] |
| HILIC | Polar stationary phases (e.g., bare silica, diol, zwitterionic) | Ideal for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. | [15][17][26] |
Table 2: Common Sample Preparation Techniques for Cortisol Analysis
| Technique | Principle | Advantages | Disadvantages | References |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | Robust, efficient for purification and concentration. | Can have issues with low recovery and matrix effects if not optimized. | [1][27] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Simple and cost-effective. | Can be time-consuming and prone to emulsion formation. | [4] |
| Supported Liquid Extraction (SLE) | A form of LLE where the aqueous sample is coated on an inert solid support. | Efficient, avoids emulsion formation, reduces sample preparation time. | May require specific columns. | [3] |
| Dispersive Pipette XTRaction (DPX) | Sorbent is contained within a pipette tip for rapid extraction. | Very fast, suitable for automation. | May have lower capacity than traditional SPE. | [4] |
Visualizations
Caption: General experimental workflow for cortisol analysis.
Caption: Logical troubleshooting workflow for chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. hawach.com [hawach.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. dpxtechnologies.com [dpxtechnologies.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of urinary free cortisol by tandem mass spectrometry and comparison with results obtained by gas chromatography-mass spectrometry and two commercial immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 24. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Fabric Phase Sorptive Extraction of Selected Steroid Hormone Residues in Commercial Raw Milk Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Improving sensitivity and specificity in cortisol assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving sensitivity and specificity in cortisol assays.
Troubleshooting Guides
This section addresses specific issues that may arise during cortisol measurement experiments.
Issue: High Background or False Positives in Immunoassays
???+ question "What are the common causes of high background or false positives in my cortisol immunoassay?"
???+ question "How can I troubleshoot high background or false positives?"
Issue: Low Signal or False Negatives in Immunoassays
A weak or absent signal can be equally problematic, potentially masking the presence of cortisol. This guide will help you identify and address the root causes of low signal.
???+ question "What are the potential reasons for a low or absent signal in my cortisol assay?"
???+ question "How can I troubleshoot a low signal?"
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding cortisol assay sensitivity and specificity.
???+ question "What is the difference in specificity between immunoassays and LC-MS/MS for cortisol measurement?"
???+ question "How can I minimize cross-reactivity in my cortisol immunoassay?"
???+ question "What are matrix effects and how do they impact cortisol assays?"
???+ question "Which sample type is best for measuring free (biologically active) cortisol?"
Data Presentation
Table 1: Comparison of Cortisol Assay Methodologies
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Moderate to High (prone to cross-reactivity)[1][2] | Very High[1][2] |
| Sensitivity | Varies by kit, can be very sensitive | Very High[2][3] |
| Throughput | High | Lower than immunoassays |
| Cost per Sample | Lower | Higher |
| Equipment Cost | Low to Moderate | High |
| Common Issues | Cross-reactivity, matrix effects, antibody variability[4][1][5] | Matrix effects (ion suppression), complex instrumentation[6] |
Table 2: Cross-Reactivity of Common Steroids in a Cortisol Immunoassay (Example Data)
| Compound | % Cross-Reactivity (Example) | Potential for Clinical Interference |
| Cortisol | 100% | - |
| Prednisolone | 84.3%[1] | High[7] |
| 6-Methylprednisolone | High[7] | High[7] |
| 21-Deoxycortisol | 11% - 84.3%[1] | High in certain disease states[7] |
| 11-Deoxycortisol | High[5] | High in certain disease states and after metyrapone test[7][5] |
| Cortisone | 0.3% - 31.1%[1] | Moderate, especially in saliva[1] |
| Dexamethasone | Low[8] | Low[9] |
| Note: Cross-reactivity percentages can vary significantly between different immunoassay kits. Always refer to the manufacturer's specifications. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Cortisol from Serum/Plasma
This protocol provides a general procedure for extracting cortisol from serum or plasma samples using a C18 SPE cartridge to improve assay specificity by removing interfering substances.
Materials:
-
C18 SPE Cartridges
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Deionized Water
-
Serum/Plasma Sample
-
Nitrogen Evaporator
-
Assay Buffer
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the column. Do not allow the column to dry out.
-
Sample Loading: Dilute 500 µL of serum or plasma sample with 500 µL of deionized water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 40% methanol in water to remove polar interfering compounds.
-
Elution: Elute the cortisol from the cartridge with 2 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of assay buffer compatible with your downstream immunoassay or LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Cortisol
This protocol outlines a general workflow for the quantitative analysis of cortisol using LC-MS/MS. Specific parameters will need to be optimized for your particular instrument and application.
Materials:
-
LC-MS/MS System (e.g., Triple Quadrupole)
-
C18 HPLC Column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Cortisol Standard
-
Isotopically Labeled Internal Standard (e.g., d4-Cortisol)
-
Extracted Sample (from Protocol 1 or other preparation method)
Procedure:
-
Sample Preparation: Spike the extracted sample with the internal standard.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Perform a gradient elution to separate cortisol from other components. A typical gradient might start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Set the mass spectrometer to monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both cortisol and the internal standard.
-
Example Cortisol transition: m/z 363.2 -> 121.1
-
Example d4-Cortisol transition: m/z 367.2 -> 121.1
-
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of cortisol standards.
-
Calculate the cortisol concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Caption: General experimental workflow for cortisol measurement.
Caption: Troubleshooting logic for inaccurate cortisol assay results.
Caption: Simplified diagram of the Hypothalamic-Pituitary-Adrenal (HPA) axis.
References
- 1. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 2. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cortisol [healthcare.uiowa.edu]
- 9. droracle.ai [droracle.ai]
Technical Support Center: Navigating Co-eluting Interferences in Urine Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of co-eluting interferences in urine sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences?
A1: Co-eluting interferences occur when two or more compounds are not adequately separated by the chromatographic system and elute from the analytical column at the same time.[1] This results in overlapping peaks in the chromatogram, which can significantly impact the accuracy and reliability of analytical measurements.[2]
Q2: What are the common signs of co-eluting interferences in my chromatogram?
A2: Common indicators of co-eluting interferences include:
-
Asymmetrical peak shapes: You may observe tailing, fronting, or the appearance of a shoulder on the peak.[1][3]
-
Broader than expected peaks: Co-elution can lead to wider peaks than what is typical for a single analyte under your method conditions.
-
Inconsistent peak ratios: For mass spectrometry data, if you are monitoring multiple transitions for a single analyte, inconsistent ratios between these transitions can suggest an underlying interference.
-
Poor reproducibility: Unexplained variability in analyte concentration across replicate injections or different samples can be a symptom of co-elution.[1]
Q3: What are common sources of co-eluting interferences in urine samples?
A3: Urine is a complex biological matrix containing numerous endogenous and exogenous compounds that can act as interferences.[4] Common sources include:
-
Endogenous metabolites: Urine contains a high concentration of various metabolites, such as salts, urea, and creatinine, as well as specific compounds like proline-containing dipeptides that can cause broad, interfering peaks.
-
Drug metabolites: Phase I and Phase II drug metabolites can have similar physicochemical properties to the parent drug and may co-elute.[5]
-
Dietary compounds: Compounds from food, beverages, and supplements can be excreted in urine and interfere with the analysis.
-
Polyethylene glycols (PEGs): These are common in many pharmaceutical preparations and can cause significant ion suppression if they co-elute with the analyte of interest.[6]
Q4: How does co-elution affect my analytical results?
A4: Co-eluting interferences can lead to several analytical problems:
-
Ion Suppression or Enhancement: In mass spectrometry, co-eluting compounds can interfere with the ionization of the target analyte in the ion source, leading to a decrease (suppression) or increase (enhancement) in the signal.[7] This directly impacts the accuracy of quantification.[8] Ion suppression can be a major issue in urine samples.[8]
-
Inaccurate Quantification: The presence of an overlapping peak from an interfering compound will contribute to the total peak area, leading to an overestimation of the analyte concentration.
-
False Positives and False Negatives: An interfering peak might be misidentified as the target analyte, resulting in a false positive.[9] Conversely, significant ion suppression can reduce the analyte signal below the limit of detection, causing a false negative.[9]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Co-eluting Interferences
This guide provides a logical workflow for identifying and resolving co-elution issues.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. a-matrix-induced-ion-suppression-method-to-normalize-concentration-in-urinary-metabolomics-studies-using-flow-injection-analysis-electrospray-ionization-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. researchgate.net [researchgate.net]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Poor Peak Shape in Hydrocortisone HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to poor peak shape during the HPLC analysis of hydrocortisone.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal chromatographic peak should be symmetrical and have a Gaussian distribution. The asymmetry factor (As) or tailing factor (Tf) is used to measure peak symmetry, with a value of 1.0 indicating a perfectly symmetrical peak. In practice, values between 0.9 and 1.2 are generally considered acceptable.
Q2: Why is a good peak shape important in hydrocortisone analysis?
A good peak shape is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing or fronting, can lead to incorrect peak integration, which in turn affects the accuracy of concentration measurements.[1][2] It can also decrease resolution between adjacent peaks, making it difficult to separate hydrocortisone from impurities or other components in the sample matrix.[1]
Q3: What are the most common peak shape problems encountered in hydrocortisone HPLC analysis?
The most common peak shape issues are peak tailing, peak fronting, and peak splitting. Each of these can have multiple underlying causes related to the sample, mobile phase, column, or HPLC instrument itself.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[3]
Potential Causes and Solutions:
-
Secondary Interactions: Strong interactions between hydrocortisone and active sites on the column packing material, such as residual silanol groups, can cause tailing.[3][4][5]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH can help to suppress the ionization of silanol groups, thereby reducing secondary interactions.[1][3] The addition of a small amount of an acid, like acetic acid or phosphoric acid, to the mobile phase is a common strategy.[6][7]
-
Use of an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of free silanol groups available for secondary interactions.[3][8]
-
Increase Buffer Concentration: Using a higher buffer concentration (typically 25-50 mM) can help to mask the residual silanol groups.[1]
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one of the same type. Regularly flushing the column after use can help to extend its lifetime.
-
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[1]
Issue 2: Peak Fronting
Peak fronting is the inverse of peak tailing, where the first half of the peak is broader than the second half.[3]
Potential Causes and Solutions:
-
Sample Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.[9][10][11]
-
Solution: Dilute the sample or decrease the injection volume.[9]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[9][10]
-
Solution: Whenever possible, dissolve the hydrocortisone standard and sample in the initial mobile phase.[9] If the sample is not soluble in the mobile phase, use a solvent that is weaker than or as close in strength as possible to the mobile phase.
-
-
Column Collapse: A physical collapse of the column bed can create a void at the column inlet, leading to peak fronting.[12] This is less common with modern, robust columns but can occur with older columns or under harsh operating conditions.[12]
-
Solution: Replace the column. To prevent recurrence, operate the column within the manufacturer's recommended pressure and pH limits.[3]
-
Issue 3: Peak Splitting
Peak splitting occurs when a single peak appears as two or more distinct peaks.[13][14]
Potential Causes and Solutions:
-
Co-elution of an Interfering Compound: The "split" peak may actually be two different compounds eluting very close to each other.[13][15]
-
Blocked Column Frit: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column, leading to a split peak.[13][15]
-
Solution: Replace the column inlet frit. If this is not possible, the column may need to be replaced.[13] Using a guard column can help protect the analytical column from particulate matter.
-
-
Column Void or Channeling: A void or channel in the column packing material can cause the sample to travel through the column via different paths, resulting in split peaks.[13]
-
Solution: This usually indicates a damaged column that needs to be replaced.[13]
-
-
Sample Injection Issues: Problems with the injector, such as a partially blocked needle or port, can lead to improper sample introduction and split peaks.
-
Solution: Clean and maintain the injector according to the manufacturer's instructions.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters for hydrocortisone analysis based on published methods. These are starting points and may require optimization for specific applications.
| Parameter | Typical Value/Range | Reference |
| Column | C18, 5 µm, 4.6 x 150 mm | |
| Mobile Phase | Methanol/Water/Acetic Acid (60:30:10, v/v/v) | [6] |
| Acetonitrile/Water with Phosphoric Acid (e.g., 380:620 v/v with 0.5 parts Phosphoric Acid) | [7] | |
| Flow Rate | 1.0 mL/min | [6][7] |
| Detection Wavelength | 245 nm or 254 nm | [6][7] |
| Injection Volume | 10 - 20 µL | [6] |
| Column Temperature | Ambient to 35°C |
Detailed Experimental Protocol: Isocratic HPLC Analysis of Hydrocortisone
This protocol describes a general method for the analysis of hydrocortisone using isocratic reversed-phase HPLC.
1. Materials and Reagents
-
Hydrocortisone reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Glacial acetic acid or phosphoric acid
-
0.45 µm syringe filters
2. Instrument and Column
-
HPLC system with UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)
3. Preparation of Mobile Phase
-
Example 1: Prepare a mixture of methanol, water, and acetic acid in the ratio of 60:30:10 by volume.[6]
-
Example 2: Prepare a mixture of acetonitrile and water in the ratio of 38:62 by volume. Add phosphoric acid to make up 0.05% of the total volume.
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of hydrocortisone reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the sample containing hydrocortisone in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: As prepared in step 3
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm[6]
6. System Suitability
-
Inject the working standard solution multiple times (e.g., n=5).
-
The relative standard deviation (RSD) for the peak area should be less than 2%.
-
The tailing factor for the hydrocortisone peak should be between 0.9 and 1.5.
7. Analysis
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of hydrocortisone in the sample solutions by interpolating their peak areas from the calibration curve.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. lcms.cz [lcms.cz]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Analyte Degradation During Sample Preparation
Welcome to the Technical Support Center for Minimizing Analyte Degradation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of analytes during sample preparation. Below you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during sample preparation that can lead to analyte degradation.
Issue 1: Inconsistent results or lower than expected analyte concentration.
-
Possible Cause: Analyte degradation due to improper temperature control during sample processing.
-
Solution: Ensure that samples are processed at the recommended temperature. For many biological samples, this means working on ice or in a refrigerated centrifuge. Temperature fluctuations can significantly impact enzyme activity and analyte stability. For instance, elevated temperatures can accelerate enzymatic reactions, while lower temperatures can slow them down[1].
Issue 2: High variability between replicate samples.
-
Possible Cause: Inconsistent exposure to light, leading to photodegradation of sensitive analytes.
-
Solution: Protect light-sensitive samples from light at all stages of your experiment. Use amber-colored tubes or wrap tubes in aluminum foil[2][3]. When possible, perform sample preparation under yellow or red light to minimize exposure to damaging wavelengths[4].
Issue 3: Loss of analyte after freeze-thaw cycles.
-
Possible Cause: Physical disruption of cellular structures and protein denaturation due to the formation of ice crystals. Repeated freezing and thawing can lead to cumulative degradation of analytes.
-
Solution: Aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles. If repeated measurements from the same sample are necessary, plan your experiments to minimize the number of freeze-thaw events.
Issue 4: Analyte degradation in plasma or serum samples over a short period at room temperature.
-
Possible Cause: Enzymatic degradation by proteases and esterases present in the biological matrix. For example, a drug with an ester functional group showed 98% degradation at room temperature in plasma with sodium heparin as the anticoagulant[5].
-
Solution: Add appropriate enzyme inhibitors to the sample collection tubes. The choice of inhibitor will depend on the target analyte and the enzymes likely to cause degradation. For analytes susceptible to esterases, using a collection tube with sodium fluoride can prevent degradation[5].
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause analyte degradation during sample preparation?
A1: The main factors include:
-
Temperature: Both elevated and freezing temperatures can degrade analytes. High temperatures can increase the rate of chemical and enzymatic degradation[1].
-
pH: Extreme pH values can cause hydrolysis or other chemical reactions that alter the analyte's structure[4].
-
Enzymatic Activity: Endogenous enzymes in biological samples, such as proteases and esterases, can rapidly metabolize analytes[5].
-
Light: Exposure to certain wavelengths of light can cause photodegradation of light-sensitive compounds[2][6].
-
Oxidation: Some analytes are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Freeze-Thaw Cycles: The physical stress of freezing and thawing can damage analytes, particularly large molecules like proteins and nucleic acids.
Q2: How can I minimize enzymatic degradation of my analyte in blood samples?
A2: To minimize enzymatic degradation, you should:
-
Work at low temperatures: Keeping the sample on ice will slow down enzymatic activity.
-
Add enzyme inhibitors: A cocktail of protease and/or esterase inhibitors can be added to the collection tube. The specific inhibitors will depend on the nature of your analyte and the enzymes you are trying to inhibit.
-
Choose the right anticoagulant: For some analytes, the choice of anticoagulant can influence stability. For example, sodium fluoride is an esterase inhibitor and can be beneficial for stabilizing ester-containing compounds[5].
-
Process samples quickly: The shorter the time between collection and analysis or freezing, the less opportunity for enzymatic degradation.
Q3: My analyte is light-sensitive. What precautions should I take?
A3: For photosensitive analytes, the following precautions are crucial:
-
Wrap sample tubes and containers in aluminum foil to block light[2].
-
Work in a dimly lit room or under specific low-energy lighting (e.g., yellow or red light)[4].
-
Minimize the exposure time of the sample to any light source.
Q4: How many freeze-thaw cycles are acceptable for my samples?
A4: The number of acceptable freeze-thaw cycles is highly dependent on the specific analyte and the sample matrix. It is best practice to minimize freeze-thaw cycles by preparing single-use aliquots. For some robust small molecules, a few cycles may not show significant degradation. However, for proteins and other large molecules, even a single freeze-thaw cycle can lead to degradation. It is recommended to perform a stability study to determine the effect of freeze-thaw cycles on your specific analyte.
Q5: How does pH affect analyte stability, and how can I control it?
A5: The pH of a sample can significantly impact the stability of ionizable compounds. Changes in pH can lead to hydrolysis, oxidation, or other degradation pathways. To control pH:
-
Use buffers: Adding a suitable buffer to your sample can help maintain a stable pH. The choice of buffer and its concentration should be optimized to ensure it does not interfere with the analysis.
-
pH adjustment: You can adjust the pH of your sample by adding a small amount of acid or base. This should be done carefully to avoid extreme pH shifts that could damage the analyte. It's important to note that the buffering capacity of the sample itself can influence the final pH of a mixture[7].
Data on Analyte Stability
The following tables summarize quantitative data on the stability of various analytes under different conditions.
Table 1: Effect of Freeze-Thaw Cycles on Analyte Concentration
| Analyte | Number of Freeze-Thaw Cycles | Matrix | Change in Concentration | Reference |
| Various Proteins | 4 | Plasma | 1% of proteins changed by at least 67% | [8] |
| Free Fatty Acids | 30 | Plasma | +32% | [9] |
| Aspartate Aminotransferase (AST) | 30 | Plasma | +21% | [9] |
| Triglycerides | 30 | Plasma | -19% | [9] |
| Vascular Endothelial Growth Factor (VEGF) | 1 | Serum | Dramatic decrease | [9] |
| Total Cholesterol | Not specified | Plasma | Average decrease of 2.0% per year over 7 years | [9] |
Table 2: Stability of Serum Analytes at Different Storage Temperatures
| Analyte | Storage Temperature | Storage Duration | Observation | Reference |
| Alanine Aminotransferase (ALT) | 25 °C | > 7 days | Very unstable | [10] |
| Alanine Aminotransferase (ALT) | -10 °C | Not specified | Prominent decrease | [10] |
| Creatine Kinase (CK) | 25 °C | > 7 days | Very unstable | [10] |
| Aspartate Aminotransferase (AST) | 25 °C | > 7 days | Very unstable | [10] |
| Total Bilirubin (TBil) | 25 °C | > 7 days | Very unstable | [10] |
| Complement Component-3 (C3) | ≥ -20 °C | Not specified | Increased value | [10] |
| Triglycerides (TG) | ≤ 0 °C | 2 months | Notably stable | [10] |
| High-Density Lipoprotein Cholesterol (HDL-C) | All low-temperature zones between -30 °C and 4 °C | Not specified | Very stable | [10] |
Experimental Protocols
Protocol 1: Addition of Protease Inhibitor Cocktail to Blood Samples
-
Prepare the inhibitor cocktail: Reconstitute the commercially available protease inhibitor cocktail according to the manufacturer's instructions. This is often done in DMSO or water.
-
Determine the required volume: The manufacturer will typically provide a recommended dilution factor (e.g., 1:100 or 1:500). Calculate the volume of inhibitor cocktail needed for your total blood sample volume.
-
Add inhibitor to collection tube: Before blood collection, add the calculated volume of the inhibitor cocktail to the empty blood collection tube.
-
Collect blood: Collect the blood sample directly into the tube containing the inhibitor.
-
Mix gently: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the inhibitor with the blood.
-
Process as required: Proceed with your standard protocol for plasma or serum separation.
Protocol 2: pH Adjustment of Plasma Samples
-
Determine the target pH: Identify the optimal pH for the stability of your analyte based on literature or preliminary experiments.
-
Prepare appropriate buffers: Prepare acidic and basic buffer solutions (e.g., sodium phosphate monobasic and dibasic) at a suitable concentration (e.g., 100 mM)[11].
-
Titrate a sample aliquot: Take a small, representative aliquot of your plasma sample and monitor its pH using a calibrated pH meter.
-
Adjust pH: Slowly add small volumes of the acidic or basic buffer to the plasma aliquot while gently stirring until the target pH is reached. Record the volume of buffer added.
-
Scale up for bulk sample: Based on the titration of the aliquot, calculate the volume of buffer needed to adjust the pH of your entire sample. Add this volume to the bulk sample and mix thoroughly.
-
Verify final pH: Measure the pH of the final sample to confirm that the target pH has been achieved.
Visualizations
Caption: Factors leading to analyte degradation.
Caption: Workflow for minimizing analyte degradation.
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Specimens That Must Be Protected from Light [coohom.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. na.mxns.com [na.mxns.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. pH adjustment of human blood plasma prior to bioanalytical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction Recovery
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to analyte recovery during various extraction methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that lead to low analyte recovery?
Low recovery rates can stem from a variety of factors throughout the extraction process. Key areas to investigate include insufficient extraction of the analyte from the sample matrix, loss of analyte during cleanup steps, analyte degradation, and errors in calculation.[1] Other contributing factors can include instrument instability, incorrect mobile phase composition in chromatography, pH effects, and solvent effects.[1][2]
Q2: How does the choice of solvent impact extraction recovery?
The selection of an appropriate solvent is critical for achieving high recovery.[3] A suitable extraction solvent should have a strong solubility for the target analyte while leaving the sample matrix largely intact.[2][4] The polarity of the solvent should closely match that of the target compounds.[4][5] For instance, polar solvents like ethanol and methanol are effective for extracting polar compounds, while non-polar solvents are better for lipids and fatty acids.[6] Using mixtures of solvents with different polarities can be an effective strategy for extracting a broader range of compounds.[4]
Q3: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?
Solid-Phase Extraction (SPE) is often preferred over Liquid-Liquid Extraction (LLE) for its efficiency and cleaner results.[7] SPE can offer higher selectivity, reduced solvent consumption, and is more easily automated.[7] It is particularly advantageous for reducing matrix interference and handling trace elements.[7][8] However, LLE may provide better recovery rates for certain hydrophobic compounds that are difficult to elute from SPE sorbents.[7] LLE is also more linearly scalable for larger production quantities.[7]
Q4: What is the difference in recovery between modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE)?
Both MAE and UAE are advanced methods designed to improve extraction efficiency compared to conventional techniques.[9][10] MAE uses microwave energy to rapidly heat the solvent, which increases pressure within the plant cells, causing them to rupture and release the target analytes.[10][11] UAE employs high-frequency ultrasonic waves to disrupt cell walls, facilitating better solvent penetration.[9] Studies have shown that MAE can sometimes provide better outcomes than UAE. For example, in one study on phenolic compounds, MAE achieved a maximum yield of 80%, while UAE's efficiency was around 56%.[9]
Q5: Can Supercritical Fluid Extraction (SFE) improve recovery rates?
Supercritical Fluid Extraction (SFE), often using CO2, is a highly selective method that offers several advantages.[12][13] It provides fast mass transfer and allows for easy recovery of the solvent.[14] While some studies show SFE can yield slightly lower recoveries compared to conventional solvent extraction for certain compounds like isoflavones (97-98% for SFE vs. slightly higher for solvent extraction), it minimizes sample handling steps, reduces analysis time, and eliminates the need for organic solvents.[13][15]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: My analyte recovery is lower than expected after using an SPE method.
Solution: To troubleshoot low recovery in SPE, it's essential to determine at which step the analyte is being lost.[16] This can be done by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[16][17]
-
Analyte found in the Load fraction: This suggests several potential issues:
-
Incorrect Phase Choice: The sorbent is not retaining the analyte. Consider a sorbent with a different chemistry.[16]
-
Strong Sample Solvent: The solvent in which the sample is dissolved is too strong, preventing the analyte from binding to the sorbent.[16][17]
-
Incorrect pH: The pH of the sample may need adjustment to ensure the analyte is in the correct form for interaction with the sorbent.[16][18]
-
Sorbent Overload: Too much sample or matrix components have been loaded onto the cartridge, causing the analyte to "breakthrough."[16][17] Try using a larger sorbent mass.
-
High Flow Rate: The sample was loaded too quickly, not allowing enough time for the analyte to interact with the sorbent.[17]
-
-
Analyte found in the Wash fraction: This typically indicates:
-
Analyte is not found in any fraction (retained on the cartridge):
-
Elution Solvent is too Weak: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.[16][18]
-
Incorrect pH of Elution Solvent: The pH of the elution solvent may need to be adjusted to facilitate the release of the analyte.[17]
-
Insufficient Elution Volume: Not enough elution solvent was used to completely recover the analyte.
-
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: I am experiencing poor recovery with my LLE protocol.
Solution: Optimizing an LLE protocol requires understanding the physicochemical properties of your analyte, particularly its LogP(D) and pKa values.[19]
-
Improve Partitioning:
-
Solvent Choice: Ensure the organic extraction solvent has the appropriate polarity. For more polar analytes, a more polar organic solvent may be needed.[19]
-
pH Adjustment: For ionizable compounds, adjust the pH of the aqueous sample to ensure the analyte is in its neutral form. For acidic analytes, the pH should be at least two units below the pKa, and for basic analytes, two units above the pKa.[19]
-
"Salting Out": For hydrophilic analytes, adding a high concentration of a simple salt (e.g., sodium sulfate) to the aqueous sample can increase the partition coefficient and drive the analyte into the organic phase.[19]
-
-
Optimize Extraction Parameters:
-
Solvent-to-Sample Ratio: A high ratio of organic extraction solvent to the aqueous sample can improve recovery. A ratio of 7:1 is often considered a good starting point.[19]
-
Shaking/Mixing: Ensure vigorous and sufficient mixing to maximize the surface area between the two phases and facilitate analyte transfer.[20]
-
Avoid Emulsions: Emulsions can form at the interface of the two liquids, trapping the analyte. If this occurs, consider centrifugation or adding salt to break the emulsion.[7]
-
Data on Extraction Recovery
The recovery of an analyte is highly dependent on the method, analyte, and matrix. The following tables provide a summary of recovery data from various studies to illustrate the performance of different extraction techniques.
Table 1: Comparison of Mean Recovery Rates for Different Extraction Methods
| Extraction Method | Analyte/Matrix | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Organic acids in urine | 84.1% | [21] |
| Liquid-Liquid Extraction (LLE) | Organic acids in urine | 77.4% | [21] |
| Supercritical Fluid Extraction (SFE) | Daidzein from soybeans | 97.3% | [15] |
| Supercritical Fluid Extraction (SFE) | Genistein from soybeans | 98.0% | [15] |
| Microwave-Assisted Extraction (MAE) | Phenolic compounds | ~80% (at optimal conditions) | [9] |
| Ultrasound-Assisted Extraction (UAE) | Phenolic compounds | ~56% (at optimal conditions) | [9] |
| Solvent Precipitation (SolvPrec) | 400 chemicals in plasma | >80% for most chemicals | [22] |
| Passive Equilibrium Sampling + SPE | 400 chemicals in plasma | >60% for most chemicals | [22] |
Table 2: Impact of Solvent Choice on Recovery of Bioactive Compounds from Lemon Pomace
| Solvent | Total Phenolic Compounds (TPC) | Total Flavonoid Content (TFC) | Vitamin C | Reference |
| Absolute Methanol | High | Highest | - | [23] |
| 50% Acetone | High | - | - | [23] |
| 50% Ethanol | High | High | - | [23] |
| Water | - | - | Highest | [23] |
Experimental Protocols
Disclaimer: These are generalized protocols and should be optimized for your specific analyte and matrix.
Example Protocol 1: Solid-Phase Extraction (SPE) for Urinary Organic Acids
This protocol is a modified representation of methodologies described in the literature.[21]
-
Conditioning: Pass an appropriate solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Flush the cartridge with reagent-grade water or a buffer matching the sample's pH to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, controlled flow rate. Collect the eluent (flow-through).[17]
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds. Collect this wash fraction.[17]
-
Elution: Elute the target organic acids with a strong solvent (e.g., methanol or another organic solvent). Collect the elute in a clean tube.
-
Evaporation & Derivatization: Evaporate the elute to dryness under a gentle stream of nitrogen.[21] The dried residue can then be derivatized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Example Protocol 2: Liquid-Liquid Extraction (LLE) for Urinary Organic Acids
This protocol is a modified representation of methodologies described in the literature.[21]
-
Sample Preparation: Take a urine sample equivalent to 1 mg of creatinine in a 10 ml test tube.
-
Internal Standard: Add an internal standard (e.g., 40 μl of 100 μM/l tropic acid in methanol).
-
pH Adjustment: Adjust the pH of the sample as needed to ensure the target analytes are in their neutral form.[19]
-
Extraction: Add 6 ml of an immiscible organic solvent (e.g., ethyl acetate).
-
Mixing: Cap the tube and shake vigorously for a set amount of time (e.g., 1-2 minutes).
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process and break any emulsions.
-
Collection: Carefully collect the organic layer containing the extracted analytes.
-
Evaporation & Derivatization: Evaporate the organic solvent to dryness and proceed with derivatization for analysis.[21]
Diagrams and Workflows
Caption: A troubleshooting workflow for diagnosing the cause of low analyte recovery.
Caption: A decision tree to guide the selection of an appropriate extraction method.
Caption: A diagram illustrating the sequential steps of a solid-phase extraction workflow.
References
- 1. welchlab.com [welchlab.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Can you explain the difference between solvent extraction and supercritical fluid extraction? - Quora [quora.com]
- 14. chemmethod.com [chemmethod.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 18. specartridge.com [specartridge.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. What factors affect extraction efficiency? [proseaworld.com]
- 21. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of different solvents on the recovery of bioactive compounds and antioxidant properties from lemon (Citrus limon L.) pomace waste - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Cortisol Analysis: A Method Validation Comparison Guide Featuring Hydrocortisone-d4
For researchers, scientists, and drug development professionals embarking on cortisol analysis, the choice of an appropriate internal standard and a robustly validated analytical method is paramount for generating reliable and accurate data. This guide provides a comprehensive comparison of method validation parameters for cortisol analysis using Hydrocortisone-d4 (Cortisol-d4) as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
This document delves into key performance characteristics, offering a side-by-side view of data from various studies. Detailed experimental protocols are provided to aid in the replication and adaptation of these methods. Furthermore, workflow diagrams generated using Graphviz are included to visually represent the analytical process. All data presented is supported by published experimental findings and aligns with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
Performance Characteristics: A Comparative Analysis
The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in quantitative bioanalysis.[5] It effectively compensates for variations during sample preparation and analysis, leading to improved accuracy and precision. The following tables summarize the quantitative performance data for cortisol analysis using this compound as an internal standard across different biological matrices.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Urine | 0.25 - 30 µg/dL (equivalent to 2.5 - 300 ng/mL) | > 0.99 | 0.2 µg/dL (equivalent to 2 ng/mL) | [6] |
| Urine | 0.1 - 120 | > 0.99 | 0.1 | [7] |
| Serum | 1.0 - 500.0 | 0.999 | 1.0 | [8] |
| Saliva | 0.04 - 7.25 nmol/L (equivalent to ~0.014 - 2.6 ng/mL) | 0.999 | 0.036 nmol/L (equivalent to ~0.013 ng/mL) | [9] |
| Urine | 0.05 - 100 | > 0.99 | 0.05 | [10] |
Table 2: Accuracy and Precision
| Biological Matrix | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias or % Recovery) | Reference |
| Urine | 6 - 726 nmol/L | Not specified | 7.3 - 16% | 97 - 123% (Recovery) | [6] |
| Urine | 20, 40, 80 ng/mL (QCs) | < 10% | < 10% | 85 - 105% | [7] |
| Serum | Low, Mid, High QCs | 2.7 - 4.6% | 1.5 - 4.5% | 95.4 - 102.5% | [8] |
| Saliva | Not specified | 0.6 - 2.8% | 0.3 - 3.4% | Not specified | [9] |
| Urine | Low, Mid, High QCs | < 10% | < 10% | Within ±15% | [10] |
Table 3: Recovery and Matrix Effect
| Biological Matrix | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Urine | Cortisol | 85 | Not specified | [6] |
| Urine | Cortisol | > 89 | Not explicitly reported, but use of deuterated standard minimizes this | [7] |
| Serum | Cortisol | 96.4 | Not specified | [8] |
| Urine | Cortisol | > 94 | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below are generalized protocols for sample preparation and LC-MS/MS analysis for cortisol, incorporating this compound as the internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection and Storage: Collect biological samples (e.g., urine, serum, saliva) and store them at -20°C or -80°C until analysis.[7][12]
-
Internal Standard Spiking: Thaw samples at room temperature. To a specific volume of the sample (e.g., 0.5 mL of urine or 100 µL of serum), add a known amount of this compound working solution.[6][8]
-
Extraction: Add an organic extraction solvent (e.g., methylene chloride or ethyl acetate) to the sample.[6][8] Vortex the mixture vigorously to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase or a suitable solvent mixture.[6] The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a reversed-phase C18 column for chromatographic separation.[6][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile).[8][11] A gradient elution is often employed to achieve optimal separation.
-
Flow Rate: Set an appropriate flow rate for the column dimensions.
-
Injection Volume: Inject a small volume (e.g., 10 µL) of the reconstituted sample extract onto the column.[6]
-
-
Mass Spectrometric Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source operating in positive ion mode.[7][13]
-
Detection Mode: Employ Multiple Reaction Monitoring (MRM) for quantification.[14]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both cortisol and this compound. For example:
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of cortisol to this compound against the concentration of the calibration standards. Determine the concentration of cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Mandatory Visualizations
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for sample preparation using liquid-liquid extraction.
Caption: General workflow for LC-MS/MS analysis of cortisol.
Conclusion
The validation of analytical methods is a critical step in ensuring the quality and reliability of bioanalytical data. This compound has proven to be a suitable internal standard for the quantification of cortisol in various biological matrices by LC-MS/MS. The data presented in this guide, compiled from multiple studies, demonstrates that methods utilizing this compound can achieve excellent linearity, accuracy, precision, and sensitivity, meeting the stringent requirements of regulatory agencies.[7][16] By following the detailed protocols and understanding the performance characteristics outlined here, researchers can confidently develop and validate robust methods for their cortisol analysis needs. Immunoassays are also used for cortisol measurement, but LC-MS/MS is considered more specific and less prone to interferences.[17][18]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of salivary cortisol measurements using different assay methods in relation to serum-free cortisol measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibl-international.com [ibl-international.com]
- 14. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. ovid.com [ovid.com]
- 17. research.unipd.it [research.unipd.it]
- 18. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Hydrocortisone-d4 Methodologies
For researchers, scientists, and drug development professionals, the precise and accurate quantification of hydrocortisone is critical. The use of a stable isotope-labeled internal standard is paramount for achieving reliable results, and Hydrocortisone-d4 has emerged as the gold standard for this purpose, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[1][2][3] This guide provides an objective comparison of the performance of various LC-MS/MS methods utilizing this compound, supported by experimental data, to demonstrate the linearity, accuracy, and precision achievable.
Stable isotope-labeled internal standards, like this compound, are considered the "gold standard" in quantitative mass spectrometry because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This similarity allows for effective correction of variability during sample preparation, injection, and instrument response, leading to superior accuracy and precision.[1][4]
Comparative Performance of LC-MS/MS Methods Utilizing this compound
The following table summarizes the linearity, accuracy, and precision data from several validated bioanalytical methods that employ this compound as an internal standard for the quantification of hydrocortisone (cortisol). These methods, while all employing the same internal standard, exhibit slight variations in their performance characteristics based on the specific experimental protocols.
| Parameter | Method 1 [5] | Method 2 [6] | Method 3 [7] | Method 4 [8] | Method 5 [9] |
| Linearity (R²) | >0.999 | >0.99 | >0.992 | >0.992 | Not Specified |
| Linear Range | 0.1–120 ng/mL | 0.05–100 ng/mL | Not Specified | 7–828 nmol/L | Not Specified |
| Accuracy (% Recovery) | 85–105% | Within ±15% (trueness) | 91.8%–110.7% | 97–123% | 86.4%–115.0% |
| Precision (%CV/RSD) | <10% | <10% | <15% | 7.3–16% (Inter-assay) | 5.3%–12.8% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.05 ng/mL | Not Specified | 6 nmol/L | 1 ng/mL |
| Biological Matrix | Urine | Urine | Plasma/Serum | Urine | Serum |
Experimental Protocols
The high performance documented in the table above is achieved through meticulous experimental design. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting hydrocortisone from biological matrices involves solid-phase extraction.
-
Sample Pre-treatment: To 1 mL of urine, add this compound as the internal standard.[5]
-
Extraction: The sample is then processed using an SPE cartridge.[6]
-
Elution: The analyte and internal standard are eluted from the cartridge using methanol and acetonitrile.[6]
-
Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.[8] A gradient elution with a mobile phase consisting of a mixture of acetonitrile and water or an ammonium acetate solution is commonly used.[10]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.[6] The specific mass transitions for hydrocortisone and this compound are monitored to ensure specificity and accurate quantification.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical method validation and the experimental workflow for hydrocortisone analysis using this compound.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Key parameters assessed during bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Hydrocortisone Quantification: A Focus on Hydrocortisone-d4
In the realm of bioanalytical chemistry, particularly in drug development and clinical research, the accurate quantification of endogenous compounds like hydrocortisone (cortisol) is paramount. The use of internal standards in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of achieving reliable and reproducible results. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially deuterated ones like Hydrocortisone-d4, are often considered the gold standard.
This guide provides an objective comparison of this compound with other commonly used internal standards for hydrocortisone analysis. We will delve into their performance characteristics, supported by experimental data, and provide detailed methodologies for key experiments.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures that any variability, such as extraction loss or matrix-induced ion suppression/enhancement, affects both the analyte and the internal standard equally, leading to a consistent analyte/internal standard peak area ratio and, consequently, accurate quantification.[1][2][3]
Deuterated standards, like this compound, are structurally almost identical to their non-deuterated counterparts, with the only difference being the presence of heavier deuterium atoms in place of hydrogen atoms.[2] This close similarity is the primary reason for their superior performance in mitigating matrix effects and improving assay precision and accuracy.[1][2]
Performance Comparison: this compound vs. Other Internal Standards
The choice of an internal standard is a critical decision in method development. While this compound is a popular choice, other deuterated and non-deuterated analogs are also employed. The following table summarizes the performance of this compound in comparison to other internal standards based on published data.
| Internal Standard | Analyte(s) | Matrix | Key Performance Parameters | Reference |
| This compound | Cortisol, Cortisone, Tetrahydrocortisol, allo-Tetrahydrocortisol, Tetrahydrocortisone | Urine | Recovery: >89% Precision (CV%): <10% Accuracy: 85-105% Linearity (r²): >0.999 | [4] |
| This compound | Cortisol | Saliva | Method: LC-MS/MS. Used for quantification to ensure analytical specificity. | [5] |
| This compound, Cortisone-d8 | Cortisol, Cortisone | Urine | Linearity: 2–1000 nmol/L Intra-assay Accuracy: 95.2-114% (Cortisol) Inter-assay Accuracy: 102% (Cortisol) Intra-assay Precision (%CV): 0.6–6.0% (Cortisol) Inter-assay Precision (%CV): 5.7–6.2% (Cortisol) | [6] |
| Cortisone-d7 | Cortisol, ¹³C₃-Cortisol | Hair | Linearity (R²): 0.9995 (Cortisol), 0.9992 (¹³C₃-Cortisol) LOD: 0.2 pg/mg (Cortisol) LOQ: 1 pg/mg (Cortisol) Precision (Max Deviation): 8.8% (Cortisol) Recovery: 92.7% (Low QC), 102.3% (High QC) | [7] |
| ¹³C₃-labeled Cortisol (as analyte) | Cortisol | Hair | Linearity (R²): 0.9992 LOD: 0.1 pg/mg LOQ: 0.5 pg/mg Precision (Max Deviation): 10% Recovery: 87.3% (Low QC), 82.1% (High QC) | [7] |
Key Observations:
-
This compound consistently demonstrates excellent performance across different matrices, with high recovery, precision, and accuracy.[4][6] Its use is well-established for the quantification of cortisol and related metabolites.
-
Other Deuterated Standards like Cortisone-d7 and Cortisone-d8 also provide good performance and are suitable alternatives, particularly when analyzing multiple steroids simultaneously.[6][7]
-
¹³C-labeled Cortisol , while used as a surrogate analyte in one study, highlights the principle of using stable isotope-labeled compounds for accurate quantification, showing good linearity and precision.[7] The primary advantage of ¹³C-labeled standards over deuterated ones is the reduced risk of chromatographic isotope effects.[8]
-
Non-deuterated, structurally similar standards are more likely to have different retention times and ionization efficiencies, which can lead to inadequate compensation for matrix effects and reduced accuracy.[1]
Potential Considerations with Deuterated Internal Standards
Despite their advantages, researchers should be aware of potential challenges associated with deuterated internal standards:
-
Chromatographic Isotope Effect: The C-D bond is slightly stronger than the C-H bond, which can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[2] This can be problematic if the peaks are broad, as the analyte and internal standard may not experience the exact same matrix effects.
-
Deuterium-Hydrogen Exchange: In some instances, deuterium atoms can exchange with hydrogen atoms from the solvent, compromising the integrity of the standard. Careful selection of the labeling position on the molecule is crucial to ensure stability.[2][9]
-
Differential Matrix Effects: Although rare, there have been reports where the analyte and its stable isotope-labeled internal standard experienced different degrees of matrix effects, potentially impacting accuracy.[9]
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. Below are examples of methodologies used in studies citing the use of this compound.
Protocol 1: Quantification of Urinary Steroids using LC-MS/MS
This protocol is adapted from a method for the simultaneous determination of five free urinary steroids.[4]
1. Sample Preparation:
- To 1 mL of urine, add 10 µL of this compound internal standard (20 µg/mL in methanol).
- Perform solid-phase extraction (SPE) using a suitable cartridge to clean up the sample.
- Elute the steroids from the SPE cartridge.
- Evaporate the eluent to dryness and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water with formic acid and methanol or acetonitrile.
- MS System: A tandem mass spectrometer operated in selected reaction monitoring (SRM) mode.
- Ionization: Electrospray ionization (ESI) in positive mode.
- SRM Transitions: Monitor specific precursor-to-product ion transitions for cortisol and this compound. For example, a transition for this compound could be m/z 367.2 -> 121.4.[10]
Protocol 2: Analysis of Salivary Cortisol by LC-MS/MS
This protocol is based on a method for quantifying cortisol in saliva.[5]
1. Sample Preparation:
- Centrifuge saliva samples to remove solids and mucus.
- Dilute the supernatant with a buffer.
- Add a known amount of this compound internal standard.
- The sample is then ready for direct injection or further cleanup if necessary.
2. LC-MS/MS Analysis:
- LC System: A reverse-phase HPLC system.
- Column: A C18 column.
- MS System: A tandem mass spectrometer.
- Quantification: Compare the peak area ratio of cortisol to this compound in the samples to a calibration curve prepared with known concentrations of cortisol and a constant concentration of the internal standard.
Visualizing Key Processes
To better understand the context of hydrocortisone analysis, the following diagrams illustrate the hydrocortisone signaling pathway and a general experimental workflow.
Caption: Hydrocortisone Signaling Pathway.
Caption: LC-MS/MS Experimental Workflow.
Conclusion
This compound stands out as a robust and reliable internal standard for the quantification of hydrocortisone in various biological matrices. Its ability to closely mimic the behavior of the endogenous analyte leads to superior correction for analytical variability, resulting in high accuracy and precision. While other deuterated and stable isotope-labeled standards also offer excellent performance, the choice of the most appropriate internal standard will depend on the specific requirements of the assay, including the panel of analytes and the complexity of the sample matrix. Thorough method validation is always essential to ensure the chosen internal standard provides the data quality required for demanding research and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle for Cortisol Measurement: LC-MS/MS vs. Immunoassay
A comprehensive comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay techniques for the quantification of cortisol, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions for their analytical needs.
In the realm of steroid hormone analysis, the accurate measurement of cortisol is paramount for numerous research and clinical applications, ranging from endocrinology and stress research to pharmaceutical development. The two most prominent analytical techniques employed for this purpose are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. While LC-MS/MS is often considered the "gold standard" due to its high specificity and accuracy, immunoassays remain widely used for their convenience and high throughput.[1] This guide provides a detailed cross-validation of these methods, presenting comparative performance data, experimental protocols, and workflow visualizations to aid in the selection of the most appropriate technique for a given application.
Performance Characteristics: A Quantitative Comparison
The choice between LC-MS/MS and immunoassay for cortisol measurement often hinges on a trade-off between analytical performance and practical considerations. The following tables summarize the key quantitative performance characteristics of each method based on published literature.
Table 1: General Performance Comparison
| Parameter | LC-MS/MS | Immunoassay | Key Considerations |
| Specificity | High to Very High | Variable (potential for cross-reactivity) | Immunoassays may show cross-reactivity with structurally similar steroids like prednisolone and 11-deoxycortisol.[2][3] |
| Sensitivity (LOD/LOQ) | Generally lower (higher sensitivity) | Variable (can be less sensitive, especially at low concentrations) | LC-MS/MS methods can achieve Limits of Quantification (LOQ) as low as 0.05 ng/mL.[4] Immunoassays may have restricted accuracy below 5 nmol/L.[5][6] |
| Accuracy & Precision | High (CVs typically <10%) | Good (CVs can be <15%) | LC-MS/MS generally demonstrates higher accuracy and precision.[7] |
| Throughput | Lower | Higher | Immunoassays are well-suited for screening large numbers of samples. |
| Cost per Sample | Higher | Lower | LC-MS/MS requires significant capital investment and specialized personnel. |
| Method Development | More complex and time-consuming | Simpler (often available as commercial kits) |
Table 2: Reported Performance Data from Comparative Studies
| Study Matrix | Method | Correlation with LC-MS/MS (r) | Bias vs. LC-MS/MS | Key Findings |
| Urine | 4 Immunoassays (Autobio, Mindray, Snibe, Roche) | 0.950 - 0.998 | Proportional positive bias for all immunoassays | All four immunoassays showed strong correlations with LC-MS/MS but tended to overestimate cortisol levels.[8] |
| Serum | 2 Immunoassays (Beckman, Abbott) | Slopes of 0.99 and 1.008 | Mean positive bias of 8.38% and 8.78% | Both immunoassays showed close agreement with LC-MS/MS results.[1] |
| Saliva | Immunoassay (IBL) | - | Measured concentrations ~2.39-fold higher | The difference was attributed to standardization differences and cross-reactivity with cortisone at lower concentrations.[6] |
| Urine | Immunoassay (Immulite® 2000 Xpi) | 0.71 | Systematic and proportional differences | The study highlighted the superior specificity of LC-MS/MS for measuring the biologically active free cortisol.[7][9] |
Experimental Protocols
Detailed and robust experimental protocols are critical for achieving reliable and reproducible results. Below are representative protocols for both LC-MS/MS and immunoassay methods for cortisol determination.
Immunoassay Protocol (Competitive ELISA)
This protocol is a generalized representation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for cortisol, based on commercially available kits.[1][4][10][11][12]
1. Reagent and Sample Preparation:
- Allow all reagents and samples to reach room temperature.
- Prepare wash buffer by diluting the concentrated stock solution with deionized water.
- If required by the kit, dilute samples with the provided assay buffer. Serum and urine often require a dilution step.[13]
2. Assay Procedure:
- Add a specific volume (e.g., 10-50 µL) of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[1][11]
- Add the enzyme-conjugated cortisol (e.g., HRP-cortisol) to each well.[1]
- Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature, often with shaking.[1][13] This allows for the competitive binding of sample/standard cortisol and enzyme-conjugated cortisol to the antibody.
- Wash the plate multiple times (typically 3-4 times) with the prepared wash buffer to remove unbound reagents.[1]
3. Detection and Data Analysis:
- Add the substrate solution (e.g., TMB) to each well and incubate for a set period (e.g., 15-30 minutes) in the dark to allow for color development.[1][11] The intensity of the color is inversely proportional to the amount of cortisol in the sample.[4]
- Stop the reaction by adding a stop solution.[1]
- Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the cortisol concentration in the samples by interpolating their absorbance values on the standard curve.
LC-MS/MS Protocol
This protocol outlines a general workflow for the quantification of cortisol in biological matrices using LC-MS/MS. Specific parameters will vary depending on the sample type, instrumentation, and desired sensitivity.
1. Sample Preparation:
- Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., cortisol-d4) to all samples, calibrators, and quality controls.[14] This is crucial for correcting for matrix effects and variations in sample processing.
- Protein Precipitation (for Serum/Plasma): Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins. Vortex and then centrifuge to pellet the proteins. The supernatant is then further processed.[15]
- Liquid-Liquid Extraction (LLE): This technique is used to extract cortisol from the sample matrix into an immiscible organic solvent (e.g., ethyl acetate or methylene chloride).[6][10] The organic layer is then evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase.
- Solid-Phase Extraction (SPE): Samples are passed through a cartridge containing a solid sorbent that retains cortisol. Interfering substances are washed away, and the purified cortisol is then eluted with an appropriate solvent.[4]
2. Liquid Chromatography (LC):
- Inject the prepared sample extract onto an LC column (e.g., a C18 reversed-phase column).
- Separate cortisol from other endogenous components using a specific mobile phase gradient (a mixture of aqueous and organic solvents, e.g., water with formic acid and methanol or acetonitrile).
3. Tandem Mass Spectrometry (MS/MS):
- The eluent from the LC column is introduced into the mass spectrometer's ion source (typically electrospray ionization - ESI).
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both cortisol and the internal standard are monitored for highly selective and sensitive detection.
4. Data Analysis:
- Integrate the peak areas for the cortisol and internal standard MRM transitions.
- Calculate the ratio of the cortisol peak area to the internal standard peak area.
- Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
- Determine the cortisol concentration in the samples by comparing their peak area ratios to the calibration curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for both immunoassay and LC-MS/MS methods for cortisol analysis.
References
- 1. ibl-america.com [ibl-america.com]
- 2. medimabs.com [medimabs.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dpxtechnologies.com [dpxtechnologies.com]
- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urinary free cortisol assessment by liquid chromatography tandem mass spectrometry: a case study of ion suppression due to unacquainted administration of piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. sceti.co.jp [sceti.co.jp]
- 11. novamedline.com [novamedline.com]
- 12. demeditec.com [demeditec.com]
- 13. A comprehensive study for the validation of a LC-MS/MS method for the determination of free and total forms of urinary cortisol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dpxtechnologies.com [dpxtechnologies.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Cortisol Quantification: An Inter-Laboratory Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate measurement of cortisol is paramount for reliable and reproducible results. This guide provides an objective comparison of the most prevalent cortisol quantification methods, supported by inter-laboratory experimental data. We delve into the performance of immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering detailed experimental protocols and data-driven insights to inform your selection of the most appropriate method for your research needs.
The accurate quantification of cortisol, a key biomarker in stress, metabolism, and various pathological states, is a cornerstone of many research and clinical studies.[1] However, the landscape of cortisol measurement is diverse, with different methodologies presenting distinct advantages and limitations.[2] This guide aims to provide a clear comparison of two major analytical techniques: immunoassays (IA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard.[2][3]
Comparative Analysis of Cortisol Quantification Methods
The choice of a cortisol quantification method significantly impacts the accuracy and comparability of study results. While immunoassays are widely adopted for their convenience, they are known to be susceptible to cross-reactivity with other structurally similar steroids, which can lead to an overestimation of cortisol concentrations.[4][5] In contrast, LC-MS/MS offers superior specificity and accuracy, making it the reference method for cortisol measurement.[3][6][7]
Inter-laboratory studies consistently demonstrate variability between different immunoassay platforms and a general positive bias when compared to LC-MS/MS.[3][8] The Centers for Disease Control and Prevention (CDC) has established Clinical Standardization Programs to improve the accuracy and comparability of hormone measurements, including cortisol, across different laboratories and methods.[9][10][11]
The following tables summarize the quantitative data from various inter-laboratory comparison studies, highlighting the performance characteristics of different cortisol quantification methods across various biological matrices.
Data Presentation
Table 1: Comparison of Immunoassay (IA) and LC-MS/MS for Serum Cortisol Quantification
| Manufacturer/Platform | Correlation with LC-MS/MS (r) | Mean Bias (%) vs. LC-MS/MS | Notes | Reference |
| Beckman Coulter Access | 0.99 (Deming regression slope) | +8.38 | Shows close agreement with LC-MS/MS. | [3] |
| Abbott Architect | 1.008 (Deming regression slope) | +8.78 | Shows close agreement with LC-MS/MS. | [3] |
| Abbott-D (Direct) | 0.965 | Positive bias (slope >1) | Strong correlation with LC-MS/MS. | [8] |
| Beckman-E (Extraction) | 0.922 | Positive bias (slope >1) | Strong correlation with LC-MS/MS. | [8] |
| Siemens-E (Extraction) | 0.922 | Positive bias (slope >1) | Strong correlation with LC-MS/MS. | [8] |
| Roche Cobas | 0.99 (slope) | Good agreement | Well-standardized assay. | [12] |
| Siemens Atellica/Centaur | 1.40 (slope) | Significant deviation | Requires re-standardization. | [12] |
Table 2: Comparison of Immunoassay (IA) and LC-MS/MS for Salivary Cortisol Quantification
| Method | Correlation with LC-MS/MS (r²) | Key Findings | Reference |
| Immunoassay (general) | 0.88 - 0.97 | Immunoassay results are highly correlated with LC-MS/MS but can be 2.39-fold higher. | [13] |
| Immunoassay (IBL) | - | Restricted accuracy below 5 nmol/L due to cross-reactivity with cortisone. | [13][14] |
| Immunoassay (various) | Moderate | Substantial overestimation by approximately 50% compared to LC-MS/MS. | [15] |
Table 3: Comparison of Immunoassay (IA) and LC-MS/MS for Urinary Free Cortisol (UFC) Quantification
| Manufacturer/Platform | Correlation with LC-MS/MS (r) | Sensitivity (%) | Specificity (%) | Reference |
| Abbott-D | 0.965 | 91 - 93 | 93 - 95 | [8] |
| Beckman-E | 0.922 | 91 - 93 | 93 - 95 | [8] |
| Siemens-E | 0.922 | 91 - 93 | 93 - 95 | [8] |
| Autobio A6200 | 0.950 | 89.66 | 93.33 | [16] |
| Mindray CL-1200i | 0.998 | 93.10 | 96.67 | [16] |
| Snibe MAGLUMI X8 | 0.967 | 89.66 | 95.83 | [16] |
| Roche 8000 e801 | 0.951 | 91.84 | 93.75 | [16] |
Table 4: Inter-laboratory Precision of Salivary Cortisol Immunoassays
| Source of Variance | Percentage of Total Variance | Implication | Reference |
| Between duplicate assays (within-lab) | 1.76% | Minimal measurement error within a single laboratory. | [17] |
| Between laboratories | 7.93% | Inter-laboratory differences have a minor influence on determined values. | [17] |
| Between samples | 90.31% | The vast majority of variance is due to true biological differences. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the two primary cortisol quantification methods discussed.
Immunoassay (IA) Protocol for Salivary Cortisol
This protocol is a generalized representation of a competitive enzyme-linked immunosorbent assay (ELISA), a common type of immunoassay for cortisol.
-
Sample Collection: Collect saliva samples using a standardized collection device (e.g., Salivette®).
-
Sample Preparation: Centrifuge the collection device to separate the saliva from the swab.
-
Assay Procedure:
-
Pipette standards, controls, and unknown samples into designated wells of a microtiter plate pre-coated with anti-cortisol antibodies.
-
Add a fixed amount of enzyme-labeled cortisol (conjugate) to each well.
-
Incubate the plate to allow for competitive binding of sample cortisol and conjugate to the antibodies.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme on the bound conjugate to produce a color change.
-
Stop the reaction and measure the optical density using a microplate reader.
-
-
Data Analysis: Calculate cortisol concentrations by comparing the optical density of the samples to a standard curve generated from the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Serum Cortisol
This protocol outlines the key steps for quantifying cortisol in serum using LC-MS/MS.
-
Sample Preparation (Protein Precipitation & Extraction):
-
To a small volume of serum (e.g., 100 µL), add an internal standard (e.g., deuterated cortisol).
-
Add a protein precipitation agent (e.g., methanol or acetonitrile) to denature and precipitate proteins.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing cortisol to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Separation (LC):
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system.
-
Separate cortisol from other endogenous compounds on a C18 analytical column using a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid).
-
-
Detection (MS/MS):
-
Introduce the eluent from the LC system into a tandem mass spectrometer.
-
Ionize the cortisol molecules (e.g., using electrospray ionization - ESI).
-
Select the precursor ion for cortisol in the first quadrupole (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Detect specific product ions in the third quadrupole (Q3).
-
-
Data Analysis: Quantify cortisol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in cortisol quantification.
Caption: General experimental workflow for cortisol quantification.
Caption: Decision tree for selecting a cortisol quantification method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in Cortisol Detection: From Conventional Methods to Next-Generation Technologies for Enhanced Hormone Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAT-355 Comparison of Two Serum Cortisol Immunoassays versus Liquid Chromatography: Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of serum cortisol measurement by immunoassay and liquid chromatography-tandem mass spectrometry in patients receiving the 11β-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and Technical Aspects in Free Cortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacld.com [iacld.com]
- 9. myadlm.org [myadlm.org]
- 10. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Immunoassay or LC-MS/MS for the measurement of salivary cortisol in children? | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cortisol in saliva: a comparison of measurement error within and between international academic-research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-IS) against other analytical approaches, supported by experimental data and detailed methodologies. We will explore why SIL-IS are considered the "gold standard," particularly in mass spectrometry-based bioanalysis, and how their unique properties lead to more reliable and robust data.
Stable isotope-labeled internal standards are analytes in which one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This subtle change in mass creates a compound that is chemically and physically almost identical to the analyte of interest but can be distinguished by a mass spectrometer.[1] This near-identical behavior is the cornerstone of their superior performance, allowing them to effectively compensate for a wide range of analytical variabilities that can compromise data integrity.
Performance Comparison: SIL-IS vs. Alternatives
The primary advantage of a SIL-IS lies in its ability to mimic the analyte throughout the entire analytical workflow, from sample extraction to final detection. This co-elution and similar ionization behavior allow for superior correction of matrix effects and variations in recovery compared to other types of internal standards, such as structural analogs, or external calibration methods.[2]
| Performance Parameter | Stable Isotope-Labeled IS | Structural Analog IS | External Standard |
| Accuracy | Excellent | Good to Moderate | Moderate to Poor |
| Precision | Excellent | Good | Moderate |
| Matrix Effect Compensation | Excellent | Partial | None |
| Recovery Correction | Excellent | Partial | None |
| Regulatory Acceptance | "Gold Standard" | Acceptable with thorough validation | Not recommended for complex matrices |
Quantitative Data from Comparative Studies
The theoretical advantages of SIL-IS are consistently borne out in experimental data. Below is a summary of findings from studies that directly compared the performance of SIL-IS with structural analog internal standards.
| Study Analyte | Internal Standard Type | Key Performance Metrics | Conclusion |
| Kahalalide F (Anticancer Drug) | SIL-IS vs. Analog IS | Mean Bias: 100.3% (SIL-IS) vs. 96.8% (Analog IS)Variance: Significantly lower with SIL-IS (p=0.02) | The SIL-IS significantly improved the precision and accuracy of the assay. |
| Everolimus (Immunosuppressant) | SIL-IS (everolimus-d4) vs. Analog IS (32-desmethoxyrapamycin) | Slope vs. Reference Method: 0.95 (SIL-IS) vs. 0.83 (Analog IS)Precision (CV%): 4.3-7.2% (No significant difference) | While both were acceptable, the SIL-IS provided a more favorable comparison to an independent method.[3] |
| Lapatinib (Anticancer Drug) | SIL-IS (lapatinib-d3) vs. Non-isotope-labeled IS (zileuton) | Recovery Variability: SIL-IS corrected for interindividual recovery that varied from 16% to 70%. The non-isotope-labeled IS could not. | Only the SIL-IS was able to correct for significant interindividual variability in sample recovery.[1] |
| Tacrolimus (Immunosuppressant) | SIL-IS (TAC ¹³C,D₂) vs. Analog IS (ascomycin) | Precision (CV%): <3.09% (SIL-IS) vs. <3.63% (Analog IS)Accuracy: 99.55-100.63% (SIL-IS) vs. 97.35-101.71% (Analog IS) | Both internal standards performed well, demonstrating that a well-chosen analog can be suitable. However, the SIL-IS showed slightly better accuracy. |
The "Isotope Effect": A Consideration for Deuterium Labeling
While all SIL-IS offer significant advantages, the choice of isotope can have an impact. Deuterium (²H) labeled standards, while common, can sometimes exhibit a slight difference in chromatographic retention time compared to the unlabeled analyte.[4] This "isotope effect" can lead to differential matrix effects if the analyte and SIL-IS do not perfectly co-elute. Carbon-13 (¹³C) labeled standards are generally preferred as they have a negligible isotope effect, ensuring true co-elution and the most accurate compensation.[5]
| Isotope Type | Chromatographic Co-elution | Potential for Isotope Effect | Recommendation |
| ¹³C or ¹⁵N | Virtually identical to analyte | Negligible | Highly recommended for optimal performance |
| ²H (Deuterium) | May show slight retention time shift | Possible, especially with high degrees of deuteration | Generally acceptable, but co-elution should be carefully verified |
Experimental Protocols
A robust bioanalytical method validation is essential to ensure the reliability of quantitative data. The following protocols are based on regulatory guidelines from the FDA and ICH for methods employing internal standards.[6]
Stock Solution Preparation and Characterization
-
Objective: To prepare and characterize the stock solutions of the analyte and the SIL-IS.
-
Protocol:
-
Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent.
-
Verify the identity and purity of the reference standards.
-
Assess the stability of the stock solutions under storage conditions.
-
Preparation of Calibration Standards and Quality Control Samples
-
Objective: To prepare calibration standards and quality control (QC) samples for the validation of the analytical method.
-
Protocol:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Add the SIL-IS at a constant concentration to all calibration standards and QC samples.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Bioanalytical Method Validation
-
Objective: To demonstrate that the analytical method is suitable for its intended purpose.
-
Key Validation Parameters:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements over at least three analytical runs.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS. This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
-
Visualizing the Advantage: Workflows and Principles
The following diagrams, created using the DOT language, illustrate the analytical workflow and the fundamental principle behind the superior performance of stable isotope-labeled internal standards.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Principle of error compensation using a stable isotope-labeled internal standard.
Conclusion
The use of stable isotope-labeled internal standards represents a significant advancement in quantitative analytical science. Their ability to accurately and precisely correct for unavoidable experimental variations, particularly in complex biological matrices, makes them an indispensable tool in drug development and clinical research. While the initial investment in a SIL-IS may be higher than for other standards, the resulting data quality, reliability, and regulatory acceptance provide a substantial return. For any quantitative bioanalytical LC-MS/MS assay, the use of a stable isotope-labeled internal standard, preferably labeled with ¹³C or ¹⁵N, should be the primary consideration to ensure the generation of the most robust and defensible data.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Cortisol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of cortisol is paramount. This guide provides an in-depth comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering supporting data and detailed methodologies to inform your selection process.
Cortisol, a crucial glucocorticoid hormone, plays a vital role in metabolism and stress response. Its precise measurement in biological matrices like serum, urine, and saliva is essential for diagnosing and monitoring a range of endocrine disorders, including Cushing's syndrome and Addison's disease. While immunoassays have been traditionally used, mass spectrometry-based methods have emerged as the gold standard due to their superior specificity and sensitivity.[1][2]
This guide will dissect the nuances of GC-MS and LC-MS/MS for cortisol analysis, enabling you to make an informed decision based on your specific analytical needs.
At a Glance: Key Performance Characteristics
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile compounds followed by mass analysis. | Separation of compounds in liquid phase followed by tandem mass analysis. |
| Sample Preparation | Extensive: Requires extraction, hydrolysis (for conjugated steroids), and chemical derivatization.[3][4] | Simplified: Often requires only protein precipitation or solid-phase extraction.[1][5] |
| Throughput | Lower, due to lengthy sample preparation and longer chromatographic run times.[3][4] | Higher, amenable to automation and faster analysis times.[2][3] |
| Sensitivity | High, but can be analyte-dependent. | Generally offers excellent sensitivity, with reported LOQs as low as 0.05 ng/mL for cortisol.[6] |
| Specificity | High, considered a "gold standard" or reference method.[1] Excellent for separating epimeric steroids.[7] | High, with minimal interference from structurally similar steroids.[8] |
| "Discovery Tool" | Superior for untargeted analysis and identifying novel steroid metabolites.[7][9] | Primarily a targeted analysis technique.[9] |
| Instrumentation Cost | Can be more affordable for smaller laboratories.[2] | Higher initial investment.[2] |
| Common Matrices | Primarily urine for steroid profiling.[1][3] | Serum, saliva, urine, and dried blood spots.[1] |
Delving Deeper: A Quantitative Comparison
The choice between GC-MS and LC-MS/MS often hinges on specific performance metrics. The following tables summarize quantitative data from various studies.
Table 1: Sensitivity for Cortisol Analysis
| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| GC-MS | Serum | 5 ng/g | 20 ng/g | [10] |
| LC-MS/MS | Hair | 0.2 pg/mg | 1 pg/mg | [11] |
| LC-MS/MS | Saliva | - | 0.5 ng/mL | [12] |
| LC-MS/MS | Urine | - | 2 nmol/L | [8] |
| LC-MS/MS | Serum | 0.2 ng/mL | 1.0 ng/mL | [13] |
| LC-MS/MS | Urine | - | 0.05 ng/mL | [6] |
Table 2: Precision of Cortisol Measurement
| Technique | Matrix | Intra-assay Variation (%CV) | Inter-assay Variation (%CV) | Citation |
| GC-MS | Serum | 0.7% | - | [10] |
| LC-MS/MS | Urine | <5% | <5% | [8] |
| LC-MS/MS | Serum | 2.7-4.6% | 1.5-4.5% | [13] |
| LC-MS/MS | Urine | <10% | <10% | [6] |
Experimental Corner: Protocols Unveiled
Detailed and robust experimental protocols are the bedrock of reliable results. Here, we outline typical methodologies for both GC-MS and LC-MS/MS analysis of cortisol.
GC-MS Experimental Protocol (Urine)
This protocol is a generalized representation based on common practices.[8][10][14]
-
Sample Preparation:
-
Hydrolysis: To measure total cortisol, enzymatic (e.g., with β-glucuronidase/arylsulfatase) or chemical hydrolysis is performed to cleave conjugated cortisol.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent like dichloromethane is used to isolate steroids from the urine matrix.[3][14]
-
Purification: A clean-up step, for instance using an LH-20 column, may be employed to remove interfering substances.[8]
-
Derivatization: This critical step makes the cortisol more volatile and thermally stable for GC analysis. A common method is the formation of methyloxime-trimethylsilyl (MO-TMS) ether derivatives by reacting with methoxyamine hydrochloride followed by a silylating agent (e.g., BSTFA with 1% TMCS).[14] An isotopically labeled internal standard (e.g., cortisol-d4) is added early in the process for accurate quantification.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): A capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is used for separation. The oven temperature is programmed to ramp up, allowing for the separation of different steroids based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometer (MS): The mass spectrometer is typically operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to monitor specific fragment ions of cortisol and its internal standard, enhancing sensitivity and specificity.[4] For untargeted analysis, the instrument is operated in scan mode to acquire full mass spectra.[7]
-
LC-MS/MS Experimental Protocol (Serum/Saliva/Urine)
This protocol represents a common workflow for clinical analysis.[5][8][13][15]
-
Sample Preparation:
-
Protein Precipitation (for serum): A simple and rapid method where a solvent like methanol or acetonitrile is added to the sample to precipitate proteins. The supernatant containing the cortisol is then collected.
-
Solid-Phase Extraction (SPE) (for urine/saliva): SPE cartridges (e.g., C18) are used to concentrate the analyte and remove interfering matrix components.[6]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, using a solvent like methyl tert-butyl ether (MTBE).[16]
-
An isotopically labeled internal standard (e.g., cortisol-d4) is added prior to extraction.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): Reversed-phase chromatography is typically used with a C18 column to separate cortisol from other compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate, is employed.[17]
-
Tandem Mass Spectrometer (MS/MS): The mass spectrometer is usually equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[17] The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for cortisol and its internal standard.[8]
-
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for GC-MS and LC-MS/MS cortisol analysis.
Caption: GC-MS workflow for cortisol analysis.
Caption: LC-MS/MS workflow for cortisol analysis.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS/MS are powerful techniques for cortisol analysis, each with distinct advantages and disadvantages.
GC-MS remains a valuable tool, particularly in research settings for untargeted steroid profiling and as a reference method for establishing the accuracy of other assays.[1][7] Its non-selective nature allows for the discovery of novel metabolites, providing a comprehensive view of the steroidome.[7][9] However, the extensive sample preparation, including the mandatory derivatization step, limits its throughput and makes it less practical for routine clinical diagnostics.[1][3]
LC-MS/MS , on the other hand, has become the workhorse of clinical laboratories for steroid hormone quantification.[2] Its simplified and automatable sample preparation, coupled with high sensitivity, specificity, and rapid analysis times, makes it ideal for high-throughput clinical applications.[3][5] While primarily a targeted technique, its robustness and reliability have solidified its position as the preferred method for routine cortisol analysis in various biological matrices.[1]
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific goals of your analysis. For comprehensive, discovery-based steroid profiling, GC-MS is an excellent option. For routine, high-throughput, and quantitative analysis of cortisol in a clinical or drug development setting, LC-MS/MS is the clear frontrunner.
References
- 1. Challenges and benefits of endogenous steroid analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages and challenges of mass spectrometry assays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. dpxtechnologies.com [dpxtechnologies.com]
- 6. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of urinary free cortisol by tandem mass spectrometry and comparison with results obtained by gas chromatography-mass spectrometry and two commercial immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a candidate reference measurement procedure for the analysis of cortisol in human serum samples by isotope dilution-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive and Robust LC-MS/MS Analysis of Salivary Cortisol in Negative Mode | Springer Nature Experiments [experiments.springernature.com]
- 13. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders [mdpi.com]
- 15. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. msacl.org [msacl.org]
- 17. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Analysis of Urinary Cortisol and Cortisone: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of urinary free cortisol and cortisone is crucial for assessing adrenal function and the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD). This guide provides a comprehensive comparison of high-throughput methods for urinary cortisol and cortisone analysis, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a leading technique. Experimental data and detailed protocols are presented to aid in the selection and implementation of the most suitable method for your research needs.
Method Comparison: LC-MS/MS vs. Immunoassay
The two primary methodologies for urinary cortisol and cortisone analysis are LC-MS/MS and immunoassays. While immunoassays have been traditionally used, LC-MS/MS has emerged as the preferred method due to its superior specificity and sensitivity, minimizing the cross-reactivity issues often encountered with immunoassays.[1][2][3][4]
| Parameter | LC-MS/MS | Immunoassay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antibody-antigen binding | Separation by chromatography, detection by UV or fluorescence |
| Specificity | High (distinguishes between cortisol, cortisone, and other metabolites) | Variable (potential for cross-reactivity with other steroids)[5] | Moderate to High |
| Sensitivity | High (Lower Limit of Quantitation (LLOQ) typically in the low nmol/L range)[6] | Generally lower than LC-MS/MS | Lower than LC-MS/MS |
| Throughput | High | High | Lower |
| Interferences | Minimal (eliminates drug interferences)[1] | Susceptible to interferences from metabolites and drugs | Can be affected by co-eluting compounds |
| Correlation with LC-MS/MS | Not Applicable | Moderate (r² = 0.67 for one study)[1] | High (r² = 0.992 for one study)[1][2] |
Performance Data of Validated LC-MS/MS Methods
The following table summarizes the performance characteristics of several validated high-throughput LC-MS/MS methods for the analysis of urinary cortisol and cortisone.
| Method Reference | Linearity Range (nmol/L) | Inter-assay CV (%) | Intra-assay CV (%) | Recovery (%) | Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) (nmol/L) |
| Taylor et al. (2002) [1][2] | 7 - 828 | 7.3 - 16 | Not Specified | 97 - 123 | 6 (LOD) |
| Turpeinen et al. (as cited in Brossaud et al., 2018) | Not Specified | < 10 | < 10 | Not Specified | Not Specified |
| Method from Thermo Fisher Scientific [7] | 2 - 1000 | 3.4 - 6.2 | 0.6 - 6.0 | 94.8 - 114 | Not Specified |
| Son et al. (2020) (for general steroid profiling) [8] | Variable (up to 3000 ng/mL) | Not Specified | Not Specified | Not Specified | 0.03 - 90 ng/mL (LOD) |
| Carnevale et al. (2014) [6] | Up to 625 (Cortisol), Up to 1125 (Cortisone) | < 6 (Cortisol), < 8 (Cortisone) | < 5 (Cortisol), < 6 (Cortisone) | Not Specified | 5 (LLOQ for Cortisol), 6 (LLOQ for Cortisone) |
Experimental Protocols
Validated LC-MS/MS Method (Based on Taylor et al., 2002)[1][2][7]
This method provides a robust and high-throughput approach for the simultaneous quantification of urinary free cortisol and cortisone.
1. Sample Preparation:
-
To 0.5 mL of urine, add 190 pmol of a stable isotope-labeled internal standard (e.g., cortisol-d4).[1][2][9]
-
Perform a liquid-liquid extraction with 4.5 mL of methylene chloride.[1][2][9]
-
Wash the organic phase.
-
Evaporate the solvent to dryness.
-
Reconstitute the extract in a suitable solvent.
2. Chromatographic Separation:
-
Inject 10 µL of the reconstituted extract onto a reversed-phase C18 column.[1][2][9]
-
Use a gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, at a flow rate of 0.6 mL/min.
3. Mass Spectrometric Detection:
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.[1][2][9]
-
Monitor specific precursor-to-product ion transitions for cortisol, cortisone, and the internal standard.
LC-MS/MS Experimental Workflow
Automated Immunoassay Method
Automated immunoassays offer a high-throughput alternative, though with recognized limitations in specificity.[5] These systems typically utilize chemiluminescence or other detection methods.[10][11]
1. Sample Preparation:
-
For direct immunoassays, urine samples may be used with minimal preparation, such as centrifugation to remove particulates.[10] Some methods may still require an initial extraction step.[5]
2. Automated Analysis:
-
Load samples, reagents, and calibrators onto the automated analyzer.
-
The instrument performs all subsequent steps, including sample and reagent pipetting, incubation, washing, and signal detection.
3. Data Reduction:
-
The instrument's software calculates the concentration of cortisol based on a calibration curve.
Automated Immunoassay Workflow
Conclusion
For high-throughput, accurate, and specific quantification of urinary cortisol and cortisone, LC-MS/MS is the recommended method.[1][2] Its advantages in eliminating interferences and providing reliable data make it superior to traditional immunoassays, especially in a research or drug development setting where precision is paramount. While automated immunoassays offer ease of use and high throughput, the potential for cross-reactivity must be carefully considered when interpreting the results.[4][5] The choice of method should be guided by the specific requirements of the study, including the need for specificity, the number of samples, and available resources.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Urine free cortisol analysis by automated immunoassay and high-performance liquid chromatography for the investigation of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. idsplc.com [idsplc.com]
- 11. abacusdx.com [abacusdx.com]
Unlocking Precision: A Comparative Guide to Hydrocortisone-d4 Recovery in Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds in complex biological samples is paramount. This guide provides a comprehensive comparison of recovery studies for Hydrocortisone-d4, a common internal standard for cortisol analysis, across various biological matrices. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to facilitate informed decisions in analytical method development.
This compound plays a crucial role as an internal standard in mass spectrometry-based bioanalysis, ensuring the accuracy and reliability of cortisol quantification. The efficiency of extracting this deuterated steroid from matrices such as plasma, urine, and saliva is critical for the validity of the analytical results. This guide compares the two most common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), presenting recovery data from various studies to highlight their performance in different biological environments.
Comparative Analysis of this compound Recovery
The following table summarizes the recovery percentages of this compound (or cortisol, for which this compound serves as the internal standard) from different biological matrices using various extraction methods. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with consideration of the differing experimental conditions.
| Biological Matrix | Extraction Method | Analyte | Average Recovery (%) | Source |
| Urine | Solid-Phase Extraction (SPE) | Cortisol (with this compound IS) | >89 | [1] |
| Saliva | Solid-Phase Extraction (SPE) | Cortisol | 99 | [2] |
| Saliva | On-line in-tube SPME | Cortisol | >94 | [3] |
| Serum | Liquid-Liquid Extraction (LLE) | Cortisol | 94.0 - 99.0 | [4] |
| Plasma | ITSP Solid-Phase Extraction | Cortisol | 80 | [5][6] |
| Saliva | Liquid-Liquid Extraction (Dichloromethane) | Cortisol | Not explicitly stated, but method was successful | [7] |
In-Depth Look at Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical procedures. Below are representative experimental protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) based on the reviewed literature.
Solid-Phase Extraction (SPE) Protocol for Urine
This protocol is a synthesized example for the extraction of corticosteroids from a urine matrix.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of this compound internal standard solution (20 µg/mL in methanol)[1].
-
SPE Cartridge Conditioning: Precondition an Oasis® HLB 3 mL, 60 mg SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of water[1].
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge[1].
-
Washing: Wash the cartridge sequentially with 3 mL of water, followed by 3 mL of an acetone/water mixture (20:80, v/v), and finally 1 mL of hexane to remove interfering substances[1].
-
Drying: Dry the cartridge by applying a vacuum for 2 minutes[1].
-
Elution: Elute the analytes from the cartridge with 2 mL of methanol[1].
-
Analysis: The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Serum
The following is a representative LLE protocol for the extraction of corticosteroids from a serum matrix.
-
Sample Preparation: To a 500 µL serum sample, add the deuterated internal standard, this compound[4].
-
Extraction: Add 2.5 mL of ethyl acetate to the serum sample. Vortex the mixture for a designated time to ensure thorough mixing and extraction of the analytes into the organic phase[4].
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase used for the LC-MS/MS analysis.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the typical workflows for SPE and LLE.
Conclusion
The choice between Solid-Phase Extraction and Liquid-Liquid Extraction for the recovery of this compound depends on the specific requirements of the assay, including the biological matrix, desired throughput, and the need for automation. The presented data indicates that SPE can achieve high and consistent recoveries across different matrices, often with the added benefits of cleaner extracts and amenability to automation. LLE remains a viable and effective method, particularly for serum and plasma, though it may be more labor-intensive. The detailed protocols and workflows provided in this guide serve as a valuable resource for developing and optimizing robust analytical methods for the quantification of corticosteroids in various biological samples.
References
- 1. waters.com [waters.com]
- 2. Solid-state extraction of cortisol from plasma or serum for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [itspsolutions.com]
- 7. Associations of diurnal cortisol parameters with cortisol stress reactivity and recovery: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cortisol Assays: Comparing Limits of Detection and Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of cortisol is critical for a wide range of studies, from stress research to endocrinology and beyond. The choice of assay can significantly impact the reliability and interpretability of experimental results. Key performance characteristics to consider are the Limit of Detection (LOD) and the Limit of Quantification (LOQ), which define the boundaries of an assay's reliable measurement capabilities. This guide provides an objective comparison of commercially available cortisol assays, focusing on their LOD and LOQ values, and offers insights into the experimental protocols used to determine these crucial parameters.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. It represents the threshold at which the assay can confidently determine that the analyte is present.
The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. This is the lowest concentration at which reliable quantitative results can be reported.
Comparison of Cortisol Assays
The following tables summarize the LOD and LOQ of various cortisol assays, categorized by technology: Enzyme-Linked Immunosorbent Assay (ELISA), Chemiluminescence Immunoassay (CLIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are typically provided by the manufacturers in their product inserts or have been reported in peer-reviewed literature.
Enzyme-Linked Immunosorbent Assay (ELISA) Kits
ELISA is a widely used immunoassay technique that offers a balance of sensitivity, simplicity, and cost-effectiveness.
| Manufacturer/Product | Catalog Number | Stated Sensitivity/LOD | Assay Range | Sample Types |
| Abcam Cortisol ELISA Kit | ab108665 | ≤ 2.44 ng/mL[1] | 10 - 500 ng/mL[1] | Serum, Plasma (Citrate, Heparin), Urine[2] |
| R&D Systems Cortisol Parameter Assay Kit | KGE008B | 0.111 ng/mL[3][4] | 0.156 - 10 ng/mL | Cell Culture Supernates, Serum, Plasma (EDTA, Heparin), Saliva, Urine |
| Invitrogen Human Cortisol Competitive ELISA Kit | EIAHCOR | 17.3 pg/mL[5][6] | 100 - 3,200 pg/mL[5] | Serum, Plasma, Saliva, Urine, Fecal Extract[5] |
| Invitrogen Human Cortisol Rapid ELISA Kit | N/A | 2.87 ng/mL[7] | 6.25 - 400 ng/mL[7] | Serum, Plasma, Saliva, Urine[7] |
| Cayman Chemical Cortisol ELISA Kit | 500360 | ~35 pg/mL (80% B/B0) | 6.6 - 4,000 pg/mL | Plasma, Urine, Saliva, Feces, Hair, and other sample matrices |
| Neogen Cortisol ELISA Kit | N/A | N/A | 0.04 - 10 ng/mL[8] | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum[8] |
| Diagnostics Biochem Canada Cortisol ELISA | N/A | LOD: 0.298 µg/dL, LOQ: 0.300 µg/dL | N/A | Serum |
| Arbor Assays DetectX® Cortisol ELISA Kit | N/A | N/A | N/A | Saliva, Urine, Serum, Plasma, Dried Fecal Extracts, and Tissue Culture Media[9] |
Chemiluminescence Immunoassay (CLIA) Kits
CLIA is another type of immunoassay that often provides higher sensitivity and a wider dynamic range compared to traditional colorimetric ELISAs.
| Manufacturer/Product | Catalog Number | Stated Sensitivity/LOD/LOQ | Assay Range | Sample Types |
| Cloud-Clone Corp. CLIA Kit for Cortisol | CCA462Ge | < 2.37 ng/mL (Sensitivity)[10] | 5.86 - 1,500 ng/mL[10] | Serum, Plasma, Urine, and other biological fluids[10] |
| Roche Elecsys® Cortisol II | N/A | N/A | N/A | Serum, Plasma, Saliva[11][12] |
| Roche Elecsys® Cortisol III | N/A | N/A | N/A | Urine[13] |
| Siemens IMMULITE® 2000 Cortisol | N/A | N/A | 1 - 50 µg/dL (28 to 1380 nmol/L)[14] | Serum[14] |
| Siemens Atellica® IM Cortisol | N/A | N/A | N/A | Serum, Plasma, Urine |
| Abbott ARCHITECT Cortisol | 8D15 | N/A | N/A | Serum, Plasma, Urine[15] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for cortisol measurement due to its high specificity and sensitivity, which minimizes cross-reactivity with other steroids.[16] The LOD and LOQ for LC-MS/MS assays are often established by individual laboratories as laboratory-developed tests.
| Laboratory/Study | LOD | LOQ | Sample Types |
| Alera Labs | N/A | N/A | Various |
| Labcorp (Endocrine Sciences) | N/A | N/A | Serum, Plasma[17] |
| Frenkel et al. (2023) | < 10 ng/mL | < 30 ng/mL | Plasma, skin mucus, bile, faeces[18] |
| Gisclare et al. (2014) | N/A | 12.5 nmol/L (Total Cortisol), 440 pmol/L (Serum Ultrafiltrate), 600 pmol/L (Saliva)[19] | Serum, Saliva[19] |
| Labcorp (2025) | N/A | Analytical Range: 0.01 - 1 µg/dL | Saliva[20] |
Experimental Protocols for Determining LOD and LOQ
The determination of LOD and LOQ is a critical component of assay validation. While specific protocols may vary between manufacturers and laboratories, the general principles are guided by regulatory bodies and scientific best practices.
A common approach involves the following steps:
-
Limit of Blank (LOB) Determination: Multiple blank samples (containing no cortisol) are measured to determine the mean and standard deviation of the background signal. The LOB is typically calculated as the mean of the blank signals plus 1.645 times the standard deviation of the blank signals.
-
LOD Determination: A set of samples with a known low concentration of cortisol are repeatedly measured. The LOD is then calculated based on the LOB and the standard deviation of these low-concentration samples. A common formula is LOD = LOB + 1.645 * (SD of low concentration sample).
-
LOQ Determination: The LOQ is established by evaluating the precision and accuracy of measurements at a series of low cortisol concentrations. The LOQ is the lowest concentration that meets predefined acceptance criteria for precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within 20% of the true value).
Below is a generalized workflow for determining the LOD and LOQ of a cortisol immunoassay.
Figure 1: Generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a cortisol assay.
Cortisol Signaling Pathway
Understanding the biological context of cortisol is essential for interpreting assay results. Cortisol, a glucocorticoid hormone, plays a central role in the body's response to stress and regulates various physiological processes. Its signaling is mediated through the glucocorticoid receptor (GR).
Figure 2: Simplified diagram of the cortisol signaling pathway, from its release in response to stress to its action within a target cell.
Conclusion
The selection of a cortisol assay requires careful consideration of its performance characteristics, particularly the LOD and LOQ, in the context of the specific research question and sample type. While LC-MS/MS offers the highest analytical specificity and sensitivity, ELISA and CLIA provide accessible and reliable alternatives for many applications. This guide serves as a starting point for researchers to compare available assays and make an informed decision based on the quantitative data and methodological considerations presented. It is always recommended to consult the manufacturer's latest product information and, where possible, perform in-house validation to ensure the chosen assay meets the specific requirements of your study.
References
- 1. Cortisol ELISA Kit (ab108665) | Abcam [abcam.com]
- 2. abiomed.kz [abiomed.kz]
- 3. rndsystems.com [rndsystems.com]
- 4. biocompare.com [biocompare.com]
- 5. Human Cortisol Competitive ELISA Kit (EIAHCOR) - Invitrogen [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Invitrogen™ Human Cortisol Rapid ELISA Kit, 96 Tests | LabMart Limited [labmartgh.com]
- 8. neogen.com [neogen.com]
- 9. arborassays.com [arborassays.com]
- 10. CLIA Kit for Cortisol (Cor) | CCA462Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 11. diagnostics.roche.com [diagnostics.roche.com]
- 12. ROCHE ELECSYS CORTISOL II (100 Test) | Aldeal Lab-Tech Limited [aldeallabtech.com]
- 13. diagnostics.roche.com [diagnostics.roche.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. medilinkltd.com [medilinkltd.com]
- 16. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. Identification of cortisol metabolites with LC-MS/MS in plasma, skin mucus, bile and faeces for stress evaluation of farmed Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A validated method for measurement of serum total, serum free, and salivary cortisol, using high-performance liquid chromatography coupled with high-resolution ESI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SUN-065 Clinical Utility of a Multiplexed LC-MS/MS Cortisol and Cortisone Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydrocortisone-d4: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Hydrocortisone-d4, a deuterated form of hydrocortisone often used as an internal standard in analytical testing. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with relevant regulations.
Understanding the Regulatory Framework
The disposal of pharmaceutical compounds, including deuterated analogs like this compound, is governed by a framework of federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2][3] State regulations may impose more stringent requirements than federal laws.[1]
This compound itself is not always classified as a hazardous chemical under OSHA's Hazard Communication Standard.[4] However, Safety Data Sheets (SDS) for this compound indicate several potential hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5] One SDS also classifies it under Reproductive Toxicity Category 2, indicating it is suspected of damaging fertility or the unborn child.[6] Given these properties, it is imperative to handle and dispose of this compound with care, treating it as a potentially hazardous substance.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed hazardous material disposal company, with incineration in a facility equipped with an afterburner and scrubber being a suitable treatment.[4] Avoid disposing of this compound down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
Identify: Clearly label all containers of this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate: Keep this compound waste separate from other waste streams, such as non-hazardous trash, sharps, and biological waste. Do not mix it with other chemical wastes unless specifically permitted by your institution's environmental health and safety (EHS) office.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including safety goggles, gloves, and a lab coat.[4][5]
3. Waste Accumulation and Storage:
-
Containers: Use chemically compatible, leak-proof containers for waste accumulation. Ensure containers are kept closed when not in use.
-
Labeling: Label waste containers clearly with "Hazardous Waste" and the specific contents (i.e., "this compound waste"). Include the date of accumulation.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
4. Arrange for Professional Disposal:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for arranging the disposal of chemical waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Information: Be prepared to provide the EHS office with the name of the chemical, the quantity of waste, and a copy of the Safety Data Sheet (SDS).
-
Follow Institutional Protocols: Adhere to all institutional guidelines for waste pickup and documentation.
5. Decontamination of Work Areas:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent. Dispose of all cleaning materials (e.g., wipes, absorbent pads) as this compound waste.
Experimental Protocols Cited
This guidance is based on standard chemical safety and waste disposal principles and does not cite specific experimental protocols for the use of this compound. The disposal procedures are derived from safety data sheets and general regulatory guidelines for pharmaceutical waste.
Quantitative Data Summary
There is no quantitative data available regarding specific concentration limits or quantities that trigger different disposal protocols for this compound. The recommendation is to treat all quantities of this compound waste as requiring professional disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Hydrocortisone-d4
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Hydrocortisone-d4, a deuterated form of the steroid hormone hydrocortisone. The following procedural guidance outlines operational and disposal plans to minimize risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound, which is typically a powdered substance. The following table summarizes the recommended PPE to mitigate exposure risks.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin/Hands | Impervious, fire/flame resistant clothing.[1] Chemical-resistant gloves inspected prior to use. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | NIOSH-approved respirator or use in a chemical fume hood. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol is designed to guide laboratory personnel through the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled as this compound.
-
Store the unopened container in a cool, dry, and well-ventilated area away from incompatible materials.[3]
2. Preparation and Weighing:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[2][4]
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated and calibrated balance for weighing.
-
Employ static-control measures if necessary to prevent powder dispersal.
-
Handle the powder gently to avoid creating dust.
3. Dissolving and Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Ensure the chosen solvent is compatible with this compound.
-
Cap the container securely and mix gently until the solid is fully dissolved.
4. Storage of Solutions:
-
Store this compound solutions in clearly labeled, sealed containers.
-
Follow the specific storage conditions (e.g., temperature, light sensitivity) as indicated on the product's data sheet.
5. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.[1]
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully sweep or vacuum the spilled material into a suitable container for disposal.[1] Avoid generating dust during clean-up.[3]
-
Clean the spill area thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials.
2. Waste Collection:
-
Collect all segregated waste in clearly labeled, sealed, and appropriate hazardous waste containers.
3. Disposal Procedure:
-
Dispose of this compound waste through a licensed hazardous material disposal company.[1]
-
Product may be burned in an incinerator equipped with an afterburner and scrubber.[1]
-
Ensure compliance with all federal, state, and local regulations regarding the disposal of this material.[1]
-
Do not discharge into drains, water courses, or onto the ground.[1]
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
